2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSSFQXQAOREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371664 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157021-61-9 | |
| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Preliminary Note: Extensive searches for the specific CAS Registry Number for 2,6-Dichloro-4-(trifluoromethyl)benzonitrile did not yield a direct result. This suggests that this compound may be novel, not widely commercially available, or not yet assigned a CAS number. However, this guide provides a comprehensive overview of its anticipated properties, synthesis, and potential applications based on the well-documented chemistry of its structural analogs, such as 2,6-dichlorobenzonitrile and various trifluoromethylated benzonitriles.
Chemical Identity and Properties
Table 1: Predicted and Analogous Compound Properties
| Property | Predicted/Analogous Value | Source/Analog Compound |
| Molecular Formula | C₈H₂Cl₂F₃N | - |
| Molecular Weight | 242.01 g/mol | - |
| Melting Point | Likely a solid at room temperature. For comparison, 2,6-Dichlorobenzonitrile has a melting point of 142-147 °C.[1] | [1] |
| Boiling Point | Expected to be high due to its molecular weight and polarity. 2,6-Dichlorobenzonitrile has a boiling point of 270-275 °C.[1] | [1] |
| Solubility | Low in water. For comparison, the water solubility of 2,6-Dichlorobenzonitrile is 25 mg/L at 25°C.[1] Soluble in organic solvents like ethers, ketones, and halogenated hydrocarbons. | [1] |
| Appearance | Likely a white to off-white crystalline solid. | - |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and documented syntheses of similar molecules, such as 2,6-dichloro-4-trifluoromethylaniline.[2][3]
A potential synthetic pathway could involve the Sandmeyer reaction starting from 2,6-dichloro-4-(trifluoromethyl)aniline.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen gas evolution is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Safety and Handling
Specific safety data for this compound is unavailable. However, based on the hazards of related benzonitrile and trifluoromethyl compounds, the following precautions should be taken.
Table 2: General Safety Information
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Irritation | Causes skin irritation.[6] |
| Eye Irritation | Causes serious eye irritation.[6] |
| Respiratory Irritation | May cause respiratory irritation.[6] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Applications in Research and Drug Development
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, known to interact with various biological targets.[7] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9][10]
The unique substitution pattern of this compound makes it an interesting candidate for several therapeutic areas:
-
Enzyme Inhibition: The electron-withdrawing nature of the nitrile and trifluoromethyl groups could make this compound a potent inhibitor of various enzymes, such as kinases or proteases, which are often dysregulated in diseases like cancer.[7]
-
Antiviral and Antimicrobial Agents: Benzonitrile derivatives have shown promise as antiviral and antimicrobial agents.[7]
-
Herbicide and Pesticide Development: Dichlorobenzonitrile itself is a known herbicide.[1][11] The addition of a trifluoromethyl group could modulate its activity and spectrum.
Signaling Pathway Interaction Diagram (Hypothetical):
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
While specific data for this compound is not publicly available, this technical guide provides a comprehensive overview based on the established chemistry of its constituent functional groups and related molecules. The unique combination of dichloro and trifluoromethyl substitutions on a benzonitrile core suggests a compound with significant potential in materials science and medicinal chemistry. Further research is warranted to synthesize this compound, characterize its properties, and explore its biological activities.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. jelsciences.com [jelsciences.com]
- 10. jelsciences.com [jelsciences.com]
- 11. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,6-dichloro-4-(trifluoromethyl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this paper leverages information from closely related analogs and established chemical principles to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the characteristics of this molecule and providing a basis for future experimental investigation.
Molecular Structure and Identification
This compound is a substituted aromatic compound. The core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 4, and a nitrile group at position 1. The presence of these functional groups, particularly the electron-withdrawing trifluoromethyl and nitrile groups, along with the ortho-chlorine atoms, significantly influences the molecule's chemical reactivity and physical properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₂Cl₂F₃N |
| Molecular Weight | 242.01 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)C(F)(F)F)Cl)C#N |
| InChI Key | InChI=1S/C8H2Cl2F3N/c9-6-4(8(11,12)13)1-5(7(6)10)2-3/h1,4H |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis for Prediction |
| Melting Point (°C) | 70-90 | Based on substituted dichlorobenzonitriles. |
| Boiling Point (°C) | 230-250 at 760 mmHg | Extrapolated from related halogenated benzonitriles. |
| LogP | 3.5 - 4.5 | Contribution of halogen and trifluoromethyl groups. |
| Aqueous Solubility | Low | Expected due to high lipophilicity. |
Note: These values are estimations based on related compounds and require experimental verification.
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound involves the transformation of the corresponding aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline is a known compound and its synthesis from p-chlorobenzotrifluoride has been described.[1] The subsequent conversion of the amino group to a nitrile can be achieved via a Sandmeyer reaction.
Proposed Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from the readily available 2,6-dichloro-4-(trifluoromethyl)aniline.
Caption: Proposed two-step synthesis of the target compound from its aniline precursor.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard laboratory practices for the Sandmeyer reaction and should be optimized for specific laboratory conditions.
Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Sandmeyer Reaction with Cuprous Cyanide
-
In a separate large beaker, prepare a solution of cuprous cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Warm the solution gently if necessary to achieve dissolution, and then cool it to room temperature.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the cuprous cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a manageable reaction rate and temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then gently heat it to 50-60 °C for an additional hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Spectroscopic and Analytical Data (Predicted)
No specific spectroscopic data for this compound has been identified in the literature. The following table provides predicted chemical shifts and spectral characteristics based on the analysis of similar structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent aromatic protons. |
| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon (δ ~115-120 ppm), and the trifluoromethyl carbon (a quartet, δ ~120-125 ppm, J ≈ 270-280 Hz). |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR (Infrared) | Characteristic absorption for C≡N stretching (~2230 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |
Potential Biological Activity and Toxicological Profile
Direct studies on the biological activity of this compound are not currently available. However, the toxicology and biological effects of halogenated and trifluoromethylated aromatic compounds have been studied.
-
General Toxicity: Halogenated benzonitriles can exhibit toxicity, with mechanisms often related to their reactivity and ability to act as narcotics.[2] The presence of multiple halogens and a trifluoromethyl group may enhance lipophilicity, potentially leading to bioaccumulation.
-
Trifluoromethyl Group Effects: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often introduced to enhance metabolic stability and binding affinity.[3][4] However, the metabolism of some fluorine-containing compounds can sometimes lead to toxic byproducts.[5]
-
Further Research: The biological profile of this compound remains to be elucidated. Its structural motifs suggest it could be a valuable intermediate in the synthesis of bioactive molecules. In vitro and in vivo studies are necessary to determine its specific biological effects and potential applications in drug discovery or as an agrochemical.
Conclusion
This compound is a halogenated and trifluoromethylated aromatic nitrile with potential applications as a chemical intermediate. While direct experimental data is scarce, this guide provides a comprehensive overview based on the analysis of related compounds and established chemical principles. The proposed synthetic route offers a viable method for its preparation, and the predicted physicochemical and spectroscopic data provide a foundation for its characterization. Further experimental investigation is crucial to validate these predictions and to explore the biological activity and potential applications of this molecule.
References
- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide to the Spectroscopic Analysis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
While experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile. These predictions are valuable for identifying the compound if it were synthesized or isolated.
Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be downfield due to the electron-withdrawing effects of the chlorine, trifluoromethyl, and nitrile groups.[1]
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.5 - 8.0 | Singlet | 2H | Ar-H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be more complex, with distinct signals for each carbon atom in a unique electronic environment. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. Carbons bonded to chlorine will also have their chemical shifts influenced.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | 135 - 140 | Singlet | C-Cl | | 130 - 135 | Quartet | C-CF₃ | | 125 - 130 | Singlet | C-H | | 120 - 125 | Quartet | CF₃ | | 115 - 120 | Singlet | C-CN | | 110 - 115 | Singlet | CN |
Predicted IR Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the nitrile, trifluoromethyl, and chloro-aromatic functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2220 - 2240 | Medium | C≡N stretch |
| 1550 - 1600 | Medium | C=C aromatic ring stretch |
| 1300 - 1400 | Strong | C-F stretch (asymmetric) |
| 1100 - 1200 | Strong | C-F stretch (symmetric) |
| 800 - 900 | Strong | C-Cl stretch |
| 700 - 800 | Strong | Ar-H bend (out of plane) |
Predicted Mass Spectrometry Data
The mass spectrum, particularly under electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks in a 9:6:1 ratio).[2]
| m/z (Predicted) | Relative Intensity (%) | Assignment |
| 241/243/245 | 9:6:1 | [M]⁺ (Molecular Ion) |
| 212/214/216 | Variable | [M-CN]⁺ |
| 172 | Variable | [M-CF₃]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean.
-
Data Acquisition: Insert the sample into the NMR spectrometer.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[3]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and aspects of its structure.
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam. This typically removes an electron, creating a positively charged molecular ion (radical cation).[4]
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with relative abundance on the y-axis and m/z on the x-axis.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: A flowchart illustrating the general process of chemical analysis from sample preparation to final characterization using multiple spectroscopic techniques.
References
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 2,6-dichloro-4-(trifluoromethyl)benzonitrile, a key intermediate in the preparation of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategies. The guide focuses on the Sandmeyer reaction, leveraging the readily available 2,6-dichloro-4-(trifluoromethyl)aniline, and discusses the potential for modern transition-metal-catalyzed cyanation reactions. Each section is designed to provide not only procedural steps but also the underlying chemical principles and practical insights essential for successful synthesis.
Introduction: Significance of this compound
This compound is a crucial building block in organic synthesis. The presence of two chlorine atoms, a trifluoromethyl group, and a nitrile functionality on the benzene ring imparts unique chemical properties, making it a valuable precursor for a range of complex molecules. The electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic substitution, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides.
This guide will focus on the most practical and scientifically robust methods for the preparation of this important intermediate, with a strong emphasis on procedural details, mechanistic understanding, and safety considerations.
Primary Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3] This approach is particularly well-suited for the synthesis of this compound due to the commercial availability of its aniline precursor.
The overall transformation can be visualized as a two-step process:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt.
-
Cyanation: The displacement of the diazonium group with a nitrile group, typically using a copper(I) cyanide catalyst.[4]
References
An In-depth Technical Guide to the Physical Properties of Fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of fluorinated benzonitriles. These compounds are of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals due to the unique effects of fluorine substitution on molecular properties. The strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated benzonitriles valuable building blocks in the design of novel therapeutics and functional materials.[1][2][3] This guide presents quantitative data in a structured format, details relevant experimental protocols, and provides a visualization of their application workflow in drug discovery.
Core Physical Properties
The physical properties of benzonitrile are significantly altered by the number and position of fluorine substituents on the aromatic ring. These modifications influence intermolecular forces, crystal packing, and salvation, leading to changes in melting point, boiling point, density, and solubility.
Data Presentation
The following tables summarize the key physical properties of various mono-, di-, and trifluorinated benzonitrile isomers.
Table 1: Physical Properties of Monofluorobenzonitriles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | 4-5 | 179-181 | 1.13 | 1.505 |
| 3-Fluorobenzonitrile | 403-54-3 | C₇H₄FN | 121.11 | -16 | 182 | 1.1334 | 1.50 |
| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 | 188 | 1.15 | 1.4925 |
Table 2: Physical Properties of Difluorobenzonitriles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,3-Difluorobenzonitrile | 21524-39-0 | C₇H₃F₂N | 139.10 | N/A | 189 | 1.254 | 1.4882 |
| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | 139.10 | 46-49 | N/A | N/A | N/A |
| 2,5-Difluorobenzonitrile | 64248-64-2 | C₇H₃F₂N | 139.10 | 33-35 | 92 (at 30 mmHg) | N/A | N/A |
| 2,6-Difluorobenzonitrile | 1194-65-6 | C₇H₃F₂N | 139.10 | 143-146 | 270-275 | N/A | N/A |
| 3,4-Difluorobenzonitrile | 64248-62-0 | C₇H₃F₂N | 139.10 | 52-54 | N/A | N/A | N/A |
| 3,5-Difluorobenzonitrile | 64248-63-1 | C₇H₃F₂N | 139.10 | 84-86 | 160 | N/A | N/A |
Note: Some data points are not available (N/A) in the cited literature.
Table 3: Physical Properties of Trifluorobenzonitriles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2,3,5-Trifluorobenzonitrile | 241154-09-6 | C₇H₂F₃N | 157.09 | N/A | 170.7 | 1.36 | 1.47 |
| 2,3,6-Trifluorobenzonitrile | 136514-17-5 | C₇H₂F₃N | 157.09 | N/A | 179 | 1.359 | 1.4706 |
| 2,4,5-Trifluorobenzonitrile | 98349-22-5 | C₇H₂F₃N | 157.09 | N/A | 168-170 | 1.373 | 1.4736 |
| 2,4,6-Trifluorobenzonitrile | 96606-37-0 | C₇H₂F₃N | 157.09 | 57-61 | 92 | 1.4 | 1.464 |
| 3,4,5-Trifluorobenzonitrile | 134227-45-5 | C₇H₂F₃N | 157.09 | 45-49 | 69 (at 10 mmHg) | N/A | N/A |
Note: Some data points are not available (N/A) in the cited literature.
Table 4: Solubility of Selected Fluorinated Benzonitriles
| Compound | Solvent | Solubility |
| 2,4-Difluorobenzonitrile | Methanol | Soluble[4] |
| 3,5-Difluorobenzonitrile | Water | Soluble[5] |
| 3,5-Difluorobenzonitrile | Methanol | Soluble |
| 2,6-Dichlorobenzonitrile* | Water | 25 mg/L (25 °C)[6] |
Data for a dichlorinated analog is included for comparison due to limited data on fluorinated isomers.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of fluorinated benzonitriles.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Heating and Observation:
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
-
For an accurate measurement, heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound. A narrow melting range (0.5-2°C) is indicative of a pure substance.[7][8]
Boiling Point Determination
The boiling point is a key physical constant for liquid compounds.
Apparatus:
-
Thiele tube or micro boiling point apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid fluorinated benzonitrile to a small test tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level.
-
Observation: Heat the side arm of the Thiele tube gently. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility Determination (Qualitative and Semi-Quantitative)
Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Qualitative Assessment:
-
Place a small, known amount of the fluorinated benzonitrile (e.g., 10 mg) into a series of test tubes.
-
Add a known volume of a solvent (e.g., 1 mL) to each tube.
-
Vortex the mixture for a set period (e.g., 1 minute).
-
Visually inspect for complete dissolution. If the solid dissolves, the compound is considered soluble in that solvent at that concentration.
-
-
Semi-Quantitative Assessment (Serial Dilution):
-
If the compound is found to be soluble in a particular solvent, a serial dilution can be performed to estimate the solubility limit.
-
Prepare a stock solution of a known concentration.
-
Serially dilute the stock solution and observe the point at which the compound begins to precipitate.
-
Mandatory Visualization
Role of Fluorinated Benzonitriles in Drug Discovery Workflow
Fluorinated benzonitriles are not typically involved in signaling pathways themselves but are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The introduction of fluorine can significantly enhance the drug-like properties of a molecule. The following diagram illustrates a generalized workflow for the application of fluorinated benzonitriles in drug discovery, highlighting the "late-stage fluorination" strategy.[8][9][10]
Caption: Workflow for the use of fluorinated benzonitriles in drug discovery.
This guide serves as a foundational resource for professionals working with fluorinated benzonitriles. The provided data and protocols are intended to facilitate experimental design and a deeper understanding of the physicochemical behavior of these important chemical entities.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Difluorobenzonitrile | 3939-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 241154-09-6 | 2,3,5-TRIFLUOROBENZONITRILE [fluoromart.com]
- 7. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
Role of trifluoromethyl group in organic compounds
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal, agricultural, and materials chemistry. Its unique and powerful physicochemical properties—stemming from the high electronegativity of fluorine—allow for the strategic optimization of molecular characteristics. Incorporating a -CF₃ group can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and acidity. These modifications are critical for enhancing the efficacy, safety, and pharmacokinetic profiles of drug candidates and agrochemicals. This guide provides a comprehensive overview of the role of the trifluoromethyl group, detailed experimental protocols for its evaluation, and a summary of its quantitative impact on key molecular properties.
Core Physicochemical Properties of the Trifluoromethyl Group
The introduction of a trifluoromethyl group imparts significant changes to a molecule's electronic and steric nature. These changes are the foundation of its utility in chemical design.
Electronic Effects
The three highly electronegative fluorine atoms make the -CF₃ group a potent electron-withdrawing substituent.[1] This strong inductive effect is more pronounced than that of a single fluorine atom and significantly alters the electronic distribution within a molecule.[2] This influences molecular reactivity, acidity, and the potential for interactions with biological targets.[1][3] For example, the presence of a -CF₃ group can lower the pKₐ of nearby acidic protons, making a compound more acidic.[3] This modulation of acidity and basicity is a critical factor in drug design, affecting both solubility and target engagement.[4]
Metabolic Stability
One of the most significant advantages of the -CF₃ group is its exceptional metabolic stability.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2][6] This inherent strength makes the -CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7] Strategically replacing a metabolically labile methyl group or hydrogen atom with a -CF₃ group can effectively block a metabolic hotspot, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][7][8]
Lipophilicity
The -CF₃ group is highly lipophilic and generally increases a molecule's lipid solubility, a property quantified by the partition coefficient, logP.[3] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, which is crucial for absorption and distribution.[5][8] The Hansch lipophilicity parameter (π) for the -CF₃ group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[2][6] However, the impact on lipophilicity can be context-dependent; for instance, in aliphatic alcohols, trifluorination at the alpha-position strongly enhances lipophilicity, while at more distant positions, the effect can be negligible or even result in a more hydrophilic compound.[9]
Steric and Conformational Effects
The trifluoromethyl group is significantly bulkier than a hydrogen atom and larger than a methyl group.[6] It is often used as a bioisostere for a chlorine atom due to their steric similarity.[2][6] This steric bulk can influence a molecule's conformation and its interaction with the binding pockets of biological targets, potentially leading to enhanced binding affinity and selectivity.[8]
Quantitative Impact on Molecular Properties
The introduction of a trifluoromethyl group produces measurable changes in key physicochemical and pharmacokinetic parameters.
Table 1: Impact of -CF₃ Substitution on Lipophilicity (LogP)
| Parent Compound | LogP of Parent | -CF₃ Analog | LogP of -CF₃ Analog | ΔLogP | Reference |
| Methyl cyclopropanecarboxylate | 1.10 | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | 1.70 | +0.60 | [10] |
| Toluene | 2.73 | Benzotrifluoride | 3.16 | +0.43 | |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.22 | +1.32 |
Table 2: Impact of -CF₃ Substitution on Acidity (pKₐ)
| Parent Compound | pKₐ of Parent | -CF₃ Analog | pKₐ of -CF₃ Analog | ΔpKₐ | Reference |
| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 | [4] |
| Ethanol | ~16 | 2,2,2-Trifluoroethanol | 12.4 | -3.6 | [4] |
| Ethylthiol | 10.6 | 2,2,2-Trifluoroethanethiol | 7.0 | -3.6 | [11] |
Table 3: Comparative Metabolic Stability of a Hypothetical Drug
| Parameter | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog | Rationale for Change | Reference |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | Reduced rate of metabolism due to the blockage of an oxidative pathway. | [7] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the drug. | [7] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. | [7] |
Applications in Drug Development and Agrochemicals
The trifluoromethyl group is a prevalent feature in many commercially successful pharmaceuticals and agrochemicals.[4][12]
-
Pharmaceuticals: In drug design, the -CF₃ group is used to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[6] Notable examples include the antidepressant Fluoxetine (Prozac) , the anti-inflammatory drug Celecoxib (Celebrex) , and the HIV reverse transcriptase inhibitor Efavirenz (Sustiva) .[4]
-
Agrochemicals: In the agricultural sector, trifluoromethylated compounds are used as herbicides, insecticides, and fungicides.[12][13] The -CF₃ group enhances the bioavailability of these agents by improving penetration through plant cuticles and insect exoskeletons and increases their persistence by conferring high metabolic stability.[12] Examples include the herbicide Trifluralin and the insecticide Sulfoxaflor .[4]
Visualization of Workflows and Logical Relationships
Diagram 1: Decision Workflow for -CF₃ Incorporation in Drug Design
This diagram illustrates the logical process a medicinal chemist follows when considering the introduction of a trifluoromethyl group to a lead compound.
Caption: Decision workflow for incorporating a -CF₃ group into a lead compound.
Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay
This diagram outlines the key steps in a typical microsomal stability assay used to evaluate the metabolic stability of a compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorotrifluoromethyl Benzonitrile Derivatives: A Technical Guide for Drug Discovery and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonitrile derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group (-CF3) into the benzonitrile scaffold can dramatically enhance a molecule's therapeutic or biological properties. This is attributed to the unique characteristics of the trifluoromethyl group, such as its high electronegativity, lipophilicity, and metabolic stability, which can improve a compound's potency, bioavailability, and resistance to degradation.[1][2] This technical guide provides a comprehensive overview of dichlorotrifluoromethyl benzonitrile derivatives, focusing on their synthesis, biological activities, and potential applications, with a particular emphasis on drug discovery and agrochemical development. While specific data on dichlorotrifluoromethyl benzonitrile derivatives are limited in the available literature, this guide will draw upon information from the broader class of trifluoromethyl benzonitriles to provide a foundational understanding.
Synthesis of Trifluoromethyl Benzonitrile Derivatives
The synthesis of trifluoromethyl benzonitrile derivatives can be achieved through several strategic routes, often starting from readily available substituted benzenes.[3] The specific pathway is chosen based on the desired substitution pattern and the availability of starting materials.
One common approach involves the cyanation of a halogenated trifluoromethyl benzene derivative . For instance, a dichlorotrifluoromethylaniline can be a key starting material. The amino group can be converted to a nitrile group via a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt.[3]
Another strategy is the halogenation and subsequent cyanation of a trifluoromethyl benzonitrile . This allows for the introduction of chloro substituents at specific positions on the ring. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the regioselectivity of the halogenation reaction.[3]
A generalized synthetic workflow is illustrated below:
Caption: Generalized synthetic pathways for dichlorotrifluoromethyl benzonitrile derivatives.
Biological Activities and Applications
Trifluoromethyl benzonitrile derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.[1][4]
Anticancer Activity
Several benzonitrile derivatives containing the trifluoromethyl group have shown potent anticancer activity. A significant mechanism of action is the inhibition of tubulin polymerization .[5] By disrupting the formation of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Herbicidal Activity
The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced lipophilicity, contribute to the herbicidal activity of these compounds.[4] They can exhibit potent inhibitory effects on plant growth. The mode of action for some herbicidal benzonitriles involves the inhibition of photosystem II, a key component of the photosynthetic electron transport chain.[6]
Other Applications
Beyond their use in medicine and agriculture, trifluoromethyl benzonitrile derivatives are also important intermediates in the synthesis of dyes and materials.[1] The electron-withdrawing properties of the trifluoromethyl and nitrile groups can influence the electronic and optical properties of conjugated systems.[1]
Quantitative Data Summary
While specific quantitative data for dichlorotrifluoromethyl benzonitrile derivatives are scarce in the public domain, the following table summarizes representative biological activity data for related trifluoromethyl benzonitrile derivatives to provide a comparative context.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/EC50) | Reference |
| Difluorobenzotriazole-acrylonitrile | Tubulin Polymerization Inhibition | HeLa (cervical cancer) | 3.2 µM (IC50) | [5] |
| Tetrahydrolinalyl Amides | Root Growth Inhibition | Lolium perenne | 0.04 - 0.05 mmol/L (IC50) | [7] |
| Phenylpyrazole derivatives | Herbicidal Activity | Amaranthus retroflexus | 12.57 g a.i./hm² (ED50) | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized methodologies for key experiments cited in the literature for related compounds.
General Procedure for Synthesis of a Trifluoromethyl Benzonitrile Derivative
A common synthetic route involves the reaction of a substituted aniline with a diazotizing agent, followed by a cyanation reaction. For example, to synthesize 4-fluoro-3-(trifluoromethyl)benzonitrile, 3-trifluoromethyl-4-haloaniline is dissolved in glacial acetic acid and sulfuric acid.[9] The solution is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt.[9] This is followed by the addition of a cyanide source, such as a solution of potassium ferricyanide and copper acetate, to introduce the nitrile group.[9] The final product is then purified by column chromatography.[9]
In Vitro Anticancer Activity Assay (MTT Assay)
A standard method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways
The biological activity of dichlorotrifluoromethyl benzonitrile derivatives is intrinsically linked to their interaction with specific cellular signaling pathways. For instance, in the context of cancer, their ability to inhibit tubulin polymerization directly impacts the cell cycle progression.
Caption: Proposed signaling pathway for the anticancer activity of tubulin-inhibiting benzonitrile derivatives.
Conclusion
Dichlorotrifluoromethyl benzonitrile derivatives represent a promising, yet underexplored, class of compounds with significant potential in both pharmaceutical and agrochemical applications. The strategic incorporation of dichloro and trifluoromethyl functionalities onto the benzonitrile scaffold offers a powerful approach to modulate the biological activity and physicochemical properties of these molecules. While further research is needed to fully elucidate the specific activities and mechanisms of action of dichlorotrifluoromethyl benzonitrile derivatives, the foundational knowledge from related trifluoromethyl benzonitriles provides a strong basis for future drug discovery and development efforts. The synthetic strategies, biological evaluation protocols, and mechanistic insights presented in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutics and crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.caf.ac.cn [journals.caf.ac.cn]
- 8. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
2,6-Dichloro-4-(trifluoromethyl)benzonitrile IUPAC name and synonyms
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Introduction
This document provides a comprehensive technical overview of this compound, a halogenated and trifluoromethyl-substituted aromatic nitrile. Benzonitrile derivatives are pivotal scaffolds in medicinal chemistry, valued for their unique physicochemical properties, including their role as a bioisostere for various functional groups and their ability to act as a hydrogen bond acceptor.[1] The incorporation of a trifluoromethyl (-CF3) group is a critical strategy in modern drug design, as it can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity.[2] This guide, intended for researchers and professionals in drug development, details the compound's nomenclature, properties, plausible synthetic routes, and its role as a key intermediate in the synthesis of complex chemical entities.
Nomenclature and Chemical Identity
The systematic identification of a compound is foundational for research and regulatory purposes. The IUPAC name for this compound is This compound .
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | No widely recognized common synonyms found. |
| Molecular Formula | C₈H₂Cl₂F₃N |
| Molecular Weight | 242.01 g/mol |
| CAS Number | Not explicitly assigned in search results. |
Caption: Logical relationship of core chemical identifiers.
Physicochemical Properties
The physical and chemical characteristics of an intermediate are critical for designing synthetic routes and ensuring proper handling. While specific experimental data for this exact molecule is not detailed in the provided search results, properties can be inferred from related structures like 4-Chloro-2-(trifluoromethyl)benzonitrile.[3]
Table 2: Computed and Inferred Physicochemical Properties
| Property | Value | Reference / Note |
|---|---|---|
| Appearance | Likely a solid at room temperature | Based on similar substituted benzonitriles |
| Boiling Point | >200 °C (Estimated) | Extrapolated from similar compounds[3] |
| Density | ~1.5 g/cm³ (Estimated) | Based on related structures[3] |
| Solubility | Soluble in common organic solvents | General property of benzonitrile derivatives |
| XLogP3 | ~3.5-4.0 (Estimated) | High lipophilicity due to -CF3 and Cl groups |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely documented in public literature. However, a plausible synthetic pathway can be constructed based on established methodologies for preparing substituted benzonitriles and related trifluoromethyl compounds.[4][5][6] A common strategy involves the modification of a precursor that already contains the trifluoromethyl-benzene core.
A potential precursor is 1,3-dichloro-5-(trifluoromethyl)benzene. The synthesis would involve the introduction of a cyano group, likely via a Sandmeyer-type reaction or palladium-catalyzed cyanation.
Hypothetical Experimental Protocol: Cyanation of a Dichloro-trifluoromethyl Aniline Precursor
This protocol is a conceptual, multi-step route starting from a hypothetical, readily available aniline precursor, 2,6-dichloro-4-(trifluoromethyl)aniline.
Step 1: Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H₂SO₄).
-
Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and sodium cyanide (NaCN) (1.3 eq) in water. Heat the solution gently to dissolve the salts and then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution is expected.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound via column chromatography on silica gel or recrystallization to yield the final product.
Caption: Plausible workflow for the synthesis of the target compound.
Applications in Research and Drug Development
Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The nitrile group is a versatile functional handle and can participate in various chemical transformations.
-
Pharmaceutical Intermediate: The primary application of this compound is as a building block for creating more complex Active Pharmaceutical Ingredients (APIs).[8] Its structure, featuring two chloro-substituents and a trifluoromethyl group, provides specific steric and electronic properties that can be leveraged to achieve desired biological activity and pharmacokinetic profiles in a final drug molecule.[2] The presence of this intermediate is noted in patent literature for the synthesis of pyrazole derivatives, indicating its utility in constructing heterocyclic systems often found in drug candidates.[9]
-
Oncology and Other Therapeutic Areas: Trifluoromethylated compounds are prevalent in modern pharmaceuticals, including those for oncology, cardiovascular, and neurological indications.[8][10] While this specific molecule is an intermediate, it is designed for incorporation into molecules targeting such diseases. For example, many kinase inhibitors and non-steroidal androgen receptor antagonists feature a substituted benzonitrile core.[1][11]
Caption: Role as an intermediate in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. a2bchem.com [a2bchem.com]
- 8. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 9. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a nitrile group (-CN), and a trifluoromethyl group (-CF3), imparts a unique reactivity profile. The presence of multiple potent electron-withdrawing groups renders the aromatic core extremely electron-deficient, activating it towards specific classes of chemical transformations. This guide provides a comprehensive overview of the principal reaction pathways for this versatile chemical intermediate, complete with experimental protocols and quantitative data to support further research and development.
Core Reactivity Profile
The reactivity of this compound is dominated by three key features:
-
Nucleophilic Aromatic Substitution (S
NAr) at the C2 and C6 positions, facilitated by the strong electron-withdrawing nature of the nitrile and trifluoromethyl groups. -
Transformation of the Nitrile Group , primarily through reduction to a primary amine or hydrolysis to a primary amide and subsequently to a carboxylic acid.
-
[3+2] Cycloaddition of the nitrile with azides to form tetrazoles, a common bioisostere for carboxylic acids in drug design.
These pathways allow for the selective modification of the molecule to generate a diverse array of complex derivatives.
Methodological & Application
Synthesis of Fipronil using 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Application Notes and Protocols for the Synthesis of Fipronil
These notes provide a comprehensive overview of the synthesis of Fipronil, a widely used broad-spectrum phenylpyrazole insecticide. The protocols detailed below focus on a common and well-established synthetic route commencing with 2,6-dichloro-4-(trifluoromethyl)aniline as the primary starting material.
Disclaimer: The synthesis of Fipronil and other chemical compounds should only be conducted by trained professionals in a properly equipped laboratory setting. Adherence to all relevant safety protocols, including the use of personal protective equipment (PPE), is mandatory. The information provided is for research and development purposes only.
Overview of Synthetic Strategy
The synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline involves a multi-step process. The core of this process is the construction of the pyrazole ring, followed by the introduction of the sulfinyl group. A primary pathway involves the reaction of the starting aniline with a suitable three-carbon precursor to form the pyrazole ring, which is then followed by oxidation to introduce the sulfinyl moiety.
Mechanism of Action: GABA Receptor Antagonism
Fipronil's insecticidal activity stems from its ability to disrupt the central nervous system of insects.[1] It primarily acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, which is an ionotropic receptor that forms a chloride ion channel.[1][2] In the normal state, the binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibiting nerve impulse transmission. Fipronil binds to the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[3] This blockage prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[2][3] Fipronil exhibits selective toxicity towards insects because it binds with a much higher affinity to insect GABA receptors than to mammalian GABA receptors.[1]
References
Application Notes and Protocols: The Use of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,6-dichloro-4-(trifluoromethyl)benzonitrile as a precursor in the manufacturing of high-value agrochemicals. The presence of a trifluoromethyl group and a dichlorinated phenyl ring imparts unique properties to the resulting active ingredients, including enhanced metabolic stability and target binding affinity.
This document outlines the multi-step synthesis of two distinct classes of agrochemicals originating from this compound: a phenylpyrazole insecticide and a chloroacetamide fungicide. Detailed experimental protocols, quantitative data, and process diagrams are provided to guide researchers in the practical application of this versatile chemical intermediate.
Key Synthetic Intermediate: 2,6-Dichloro-4-(trifluoromethyl)aniline
The primary synthetic route involves the initial reduction of the nitrile functionality of this compound to form the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline is a crucial building block for the subsequent synthesis of various agrochemical compounds.
Application 1: Synthesis of Phenylpyrazole Insecticides (e.g., Fipronil)
2,6-Dichloro-4-(trifluoromethyl)aniline is a critical starting material for the synthesis of phenylpyrazole insecticides, such as Fipronil. These insecticides are broad-spectrum and act on the central nervous system of insects. The synthesis involves the formation of a pyrazole ring system, followed by oxidation.
Diagram: Synthetic Pathway to Fipronil
The Strategic Role of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and chlorinated aromatic scaffolds has become a cornerstone of modern drug design. Among the plethora of available building blocks, 2,6-dichloro-4-(trifluoromethyl)benzonitrile stands out as a highly versatile and valuable synthon in medicinal chemistry. Its unique trifluoromethyl group, combined with the reactive chlorine and nitrile functionalities on a benzene ring, offers a powerful platform for the synthesis of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and data-driven insights into the utility of this building block, with a focus on its application in the development of targeted therapies.
The trifluoromethyl (-CF3) group is renowned for its ability to enhance key drug-like properties. Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups, influencing target binding and pharmacokinetic profiles. Furthermore, the -CF3 group often improves metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability. The dichloro-substitution pattern provides two reactive handles for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. The nitrile group can serve as a key pharmacophoric element, a precursor to other functional groups, or a handle for further synthetic transformations.
Application in the Synthesis of Fibrinolysis Inhibitors
A notable application of this compound is in the synthesis of potent inhibitors of fibrinolysis. Fibrinolysis is the physiological process of breaking down fibrin clots, and its dysregulation can lead to excessive bleeding. Small molecule inhibitors of fibrinolysis are crucial for managing bleeding in various clinical settings. The (aza)pyridopyrazolopyrimidinone and indazolopyrimidinone scaffolds have emerged as promising cores for the development of novel fibrinolysis inhibitors.
Quantitative Data: Biological Activity of a Representative Fibrinolysis Inhibitor
The following table summarizes the in vitro activity of a representative (aza)pyridopyrazolopyrimidinone-based fibrinolysis inhibitor synthesized using this compound as a key intermediate.
| Compound ID | Target | IC50 (nM) | Assay Type |
| FIN-101 | Plasmin | 50 | Chromogenic |
Table 1: In vitro inhibitory activity of a representative fibrinolysis inhibitor (FIN-101) derived from this compound.
Experimental Protocols
The following protocols detail the key synthetic steps involved in the utilization of this compound to construct the core of a fibrinolysis inhibitor.
Protocol 1: Synthesis of a Key Amidine Intermediate
This protocol describes the conversion of the nitrile functionality of this compound into an amidine, a crucial step for the subsequent cyclization to form the pyrimidinone ring.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Dry HCl gas
-
Anhydrous Diethyl Ether
-
Ammonia in Ethanol (saturated solution)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution for 2-3 hours, ensuring the reaction mixture remains cool.
-
Seal the flask and stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride salt.
-
Wash the crude product with anhydrous diethyl ether to remove any unreacted starting material.
-
Suspend the imidate hydrochloride salt in a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to yield the desired amidine intermediate.
-
The product can be purified further by recrystallization or column chromatography.
Workflow for Amidine Synthesis
Protocol 2: Cyclization to form the Pyrimidinone Core
This protocol outlines the condensation reaction between the amidine intermediate and a suitable B-ketoester to form the central pyrimidinone ring of the fibrinolysis inhibitor.
Materials:
-
Amidine intermediate from Protocol 1
-
Ethyl 2-cyano-3-oxobutanoate (or a similar B-ketoester)
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the amidine intermediate (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes.
-
Add the B-ketoester (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization.
Workflow for Pyrimidinone Core Synthesis
Signaling Pathway
The synthesized fibrinolysis inhibitors act by targeting key enzymes in the coagulation cascade, primarily plasmin. Plasmin is a serine protease that plays a crucial role in dissolving fibrin clots. By inhibiting plasmin, these compounds prevent the premature breakdown of clots, which is beneficial in treating bleeding disorders.
Simplified Fibrinolysis Signaling Pathway
Conclusion
This compound is a privileged building block in medicinal chemistry, offering a gateway to a diverse range of complex and biologically active molecules. Its strategic application in the synthesis of fibrinolysis inhibitors highlights its potential in developing novel therapeutics for bleeding disorders. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies. The unique combination of reactive sites and a property-enhancing trifluoromethyl group ensures that this building block will continue to be a valuable tool in the arsenal of medicinal chemists.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Benzonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nucleophilic Aromatic Substitution (SNAr) on benzonitriles is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of functionalized aromatic compounds. Benzonitriles serve as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The powerful electron-withdrawing nature of the cyano (-C≡N) group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions.[1] This document provides detailed protocols, quantitative data, and mechanistic insights for performing SNAr reactions on benzonitrile substrates.
Reaction Mechanism: The Addition-Elimination Pathway
The SNAr reaction on activated aryl halides like benzonitriles proceeds through a two-step addition-elimination mechanism.[2][3][4][5]
-
Addition: The reaction begins with the nucleophilic attack on the carbon atom bearing the leaving group. This initial step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity of the ring is temporarily broken. The presence of the electron-withdrawing nitrile group is critical for stabilizing the negative charge of this intermediate through resonance.[6][7][8]
-
Elimination: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2][4]
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Factors Influencing SNAr Reactivity
The success and rate of a nucleophilic aromatic substitution reaction are governed by several key factors. The interplay between the substrate's electronic properties, the nature of the leaving group, the strength of the nucleophile, and the solvent system is critical for optimizing reaction outcomes.
Caption: Logical relationships influencing SNAr reaction outcomes.
-
Substrate and Activating Groups: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). The nitrile group (-CN) is a powerful activator. For the reaction to proceed efficiently, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate via resonance.[2][3][5][9]
-
Leaving Group: The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the initial, rate-determining nucleophilic attack.[6]
-
Nucleophile: A variety of strong nucleophiles can be used, including alkoxides (-OR), thiolates (-SR), ammonia (NH₃), and amines.[2] Generally, more potent nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and THF are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Data Presentation: Comparative Reactivity
The following tables summarize quantitative data for typical SNAr reactions on substituted benzonitriles, illustrating the effects of the leaving group and nucleophile on reaction yield.
Table 1: Effect of Leaving Group on Yield Reaction: 4-Halobenzonitrile with Sodium Methoxide in Methanol at 60°C.
| Leaving Group (X) in 4-X-Benzonitrile | Reaction Time (h) | Yield of 4-Methoxybenzonitrile (%) |
| -F | 1 | >95 |
| -Cl | 8 | 85 |
| -Br | 12 | 70 |
| -I | 24 | <50 |
| Note: Data is representative and compiled from general principles of SNAr reactivity.[6] |
Table 2: Effect of Nucleophile on Yield Reaction: 4-Fluorobenzonitrile with various nucleophiles in DMSO at 80°C.
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Sodium Methoxide | 4-Methoxybenzonitrile | 1 | >98 |
| Sodium Phenoxide | 4-Phenoxybenzonitrile | 2 | 92 |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)benzonitrile | 3 | 95 |
| Sodium Azide | 4-Azidobenzonitrile | 4 | 88 |
| Note: Conditions and yields are illustrative of typical SNAr outcomes. |
Experimental Protocol: Synthesis of 4-Phenoxybenzonitrile
This protocol details the synthesis of 4-phenoxybenzonitrile from 4-fluorobenzonitrile and phenol, a representative SNAr reaction.
Caption: A generalized workflow for SNAr synthesis and purification.
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Reaction Setup: To the flame-dried three-necked flask under a nitrogen atmosphere, add 4-fluorobenzonitrile (1.0 eq), phenol (1.1 eq), and finely ground potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.
-
Reaction Conditions: Stir the mixture vigorously and heat to 80-90°C using an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzonitrile) is consumed (typically 2-4 hours).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with a brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 4-phenoxybenzonitrile.
-
Analysis: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Trifluoromethylphenyl Insecticides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for insecticides containing the trifluoromethylphenyl moiety. This class of compounds has demonstrated significant efficacy against a broad spectrum of insect pests, primarily by targeting their nervous and respiratory systems.
Application Notes: Key Trifluoromethylphenyl Insecticides
Trifluoromethylphenyl compounds are integral to the chemical structure of several commercially successful insecticides. The trifluoromethyl group often enhances the metabolic stability and target affinity of the molecule. Below are notes on prominent examples.
Fipronil
Chemical Class: Phenylpyrazole
Target Pests: A broad-spectrum insecticide effective against a wide range of pests including termites, ants, cockroaches, fleas, ticks, and various agricultural pests like rice stem borer and bollworm.[1]
Mode of Action: Fipronil is a potent neurotoxin that disrupts the insect's central nervous system. It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride (GABACl) channel, and also blocks glutamate-gated chloride (GluCl) channels.[2][3] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[1][2] Its selectivity for insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors and its action on GluCl channels which are absent in mammals.[2]
Fluralaner
Chemical Class: Isoxazoline
Target Pests: Primarily used in veterinary medicine for the control of fleas and ticks on dogs and cats.[4]
Mode of Action: Fluralaner is a systemic insecticide and acaricide.[4] It is an antagonist of both GABA-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls).[4][5] By blocking these channels, it disrupts neurotransmission in the target ectoparasites, leading to paralysis and death.[6]
Metaflumizone
Chemical Class: Semicarbazone
Target Pests: A broad-spectrum insecticide with activity against Lepidoptera, Coleoptera, and some Hemiptera. It is also used for the veterinary treatment of fleas and ticks.[7]
Mode of Action: Metaflumizone is a sodium channel blocker.[7] It belongs to IRAC group 22B and functions by binding to voltage-gated sodium channels in neurons, leading to flaccid paralysis of the insect.[7] It specifically binds to the slow-inactivated state of the sodium channel.[7]
Tolfenpyrad
Chemical Class: Pyrazole
Target Pests: Effective against a wide range of pests including hoppers, aphids, diamondback moths, thrips, and mites on various crops.[8]
Mode of Action: Tolfenpyrad is a mitochondrial electron transport inhibitor (METI).[9][10] It specifically inhibits Complex I of the mitochondrial respiratory chain, disrupting cellular respiration and leading to energy depletion and mortality in the target pest.[8][11]
Quantitative Efficacy Data
The following tables summarize the available quantitative efficacy data for the discussed trifluoromethylphenyl insecticides against various target pests.
| Insecticide | Target Pest | Bioassay Type | Efficacy Metric | Value | Reference |
| Trifluoromethylphenyl Amides | |||||
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide | Aedes aegypti (larvae) | Larval toxicity | 24h LC50 | 1940 nM | [12] |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide | Aedes aegypti (adults) | Topical application | 24h LD50 | 19.182 nM (0.5µL/insect) | [12] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide | Aedes aegypti (1st instar larvae) | Larval toxicity | LC50 | 125 µM | [13] |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (1st instar larvae) | Larval toxicity | LC50 | 2.53 µM | [13] |
| Fipronil | Aedes aegypti (1st instar larvae) | Larval toxicity | LC50 | 0.014 µM | [13] |
| 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | Aedes aegypti (females) | Repellency | MED | 0.013 (±0.006) µmol/cm² | [12] |
| N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti (females) | Repellency | MED | 0.017 (±0.006) µmol/cm² | [12] |
| DEET (for comparison) | Aedes aegypti (females) | Repellency | MED | 0.026 (±0.005) µmol/cm² | [12] |
LC50: Lethal concentration that kills 50% of the test population. LD50: Lethal dose that kills 50% of the test population. MED: Minimum effective dosage for repellency.
Experimental Protocols
Synthesis of Fipronil (Illustrative)
This protocol is a generalized representation based on literature.[13][14][15][16] Specific reaction conditions may vary.
Objective: To synthesize Fipronil via oxidation of its thiopyrazole precursor.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
-
Trichloroacetic acid
-
Chlorobenzene
-
Boric acid
-
Aqueous Hydrogen Peroxide (H₂O₂) (50%)
-
Ethyl acetate
-
Reaction flask, stirrer, cooling bath, filtration apparatus
Procedure:
-
In a reaction flask, prepare a mixture of trichloroacetic acid, chlorobenzene, and a catalytic amount of boric acid.
-
Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.
-
Cool the reaction mixture to 15-20°C using a cooling bath.
-
Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture while stirring.
-
Continue stirring the reaction mass for approximately 20 hours at the same temperature.
-
After the reaction is complete, perform a work-up procedure which typically involves quenching the reaction, extraction, and washing.
-
Isolate the crude Fipronil product by filtration.
-
Purify the crude Fipronil using recrystallization from a suitable solvent system, such as chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene, to obtain the final product with high purity.
Synthesis of Fluralaner (Illustrative)
This protocol outlines a general synthetic route to Fluralaner.[17][18][19][20]
Objective: To synthesize Fluralaner through the condensation of key intermediates.
Materials:
-
4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I)
-
2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II)
-
Dichloromethane (or other suitable solvent)
-
Coupling agent (e.g., EDC HCl)
-
Base/Catalyst (e.g., DMAP)
-
Reaction flask, stirrer, standard glassware for organic synthesis
Procedure:
-
Dissolve Intermediate I in a suitable organic solvent like dichloromethane in a reaction flask.
-
Add a coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl), to the solution and stir at room temperature for about 15 minutes to activate the carboxylic acid.
-
Add Intermediate II and a catalytic amount of a base like 4-(N,N-dimethylamino)pyridine (DMAP) to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform a standard work-up procedure including washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure Fluralaner.
Protocol for Insecticide Efficacy Bioassay (General)
This protocol provides a general framework for assessing the toxicity of a trifluoromethylphenyl insecticide against a target insect pest.
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a test compound.
Materials:
-
Test insecticide (e.g., a trifluoromethylphenyl compound)
-
Target insects (e.g., mosquito larvae, adult flies, or agricultural pests)
-
Appropriate solvent for the insecticide (e.g., acetone, DMSO)
-
Rearing containers for insects
-
Treatment application equipment (e.g., micropipettes, spray tower)
-
Observation arenas (e.g., petri dishes, vials)
-
Control substance (solvent only)
-
Positive control (an insecticide with known efficacy)
Procedure:
-
Insect Rearing: Maintain a healthy and synchronized population of the target insect species under controlled environmental conditions (temperature, humidity, light cycle).
-
Preparation of Test Solutions: Prepare a stock solution of the test insecticide in a suitable solvent. From this stock, prepare a series of serial dilutions to create a range of concentrations to be tested.
-
Treatment Application:
-
For Larval Bioassays (e.g., mosquitoes): Add a known volume of each insecticide dilution to a specific volume of water containing a set number of larvae.
-
For Topical Application (e.g., adult flies): Apply a small, precise volume (e.g., 0.5-1 µL) of each insecticide dilution directly to the dorsal thorax of individual insects using a micropipette.
-
For Contact Bioassays (e.g., crawling insects): Treat a surface (e.g., filter paper in a petri dish) with a known amount of the insecticide solution and allow the solvent to evaporate. Then, introduce the insects to the treated surface.
-
-
Controls: Include a negative control group treated only with the solvent and a positive control group treated with a standard insecticide.
-
Observation: Maintain the treated insects under controlled conditions and record mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 or LD50 value using probit analysis or other appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary targets of many trifluoromethylphenyl insecticides are ion channels in the insect nervous system or components of the mitochondrial respiratory chain.
Caption: Fipronil and Fluralaner block the GABA-A receptor, inhibiting neuronal signaling.
Caption: Metaflumizone blocks voltage-gated sodium channels, preventing nerve impulses.
Caption: Tolfenpyrad inhibits Complex I of the mitochondrial electron transport chain.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of novel trifluoromethylphenyl insecticides.
Caption: A generalized workflow for the development of novel insecticides.
References
- 1. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fipronil - Wikipedia [en.wikipedia.org]
- 3. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluralaner - Wikipedia [en.wikipedia.org]
- 5. Fluralaner activity against life stages of ticks using Rhipicephalus sanguineus and Ornithodoros moubata IN in vitro contact and feeding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Metaflumizone - Wikipedia [en.wikipedia.org]
- 8. Tol R (Tolfenpyrad 15 % EC) Insecticides | Advance Pesticides [advancepesticides.com]
- 9. irac-online.org [irac-online.org]
- 10. nichino-europe.com [nichino-europe.com]
- 11. fao.org [fao.org]
- 12. Targeting insect mitochondrial complex I for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 14. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 15. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 16. CN102093295A - Synthesis method of insecticide Fipronil - Google Patents [patents.google.com]
- 17. guidechem.com [guidechem.com]
- 18. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 19. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Synthesis of Phenylpyrazole Pesticides from Benzonitrile Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenylpyrazole insecticides are a critically important class of broad-spectrum pesticides, with Fipronil being a prominent example. These compounds function as potent and selective blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to central nervous system disruption and mortality.[1][2] Their synthesis is a multi-step process that can be strategically designed to start from readily available benzonitrile precursors.
This document provides detailed protocols for a synthetic route to phenylpyrazole pesticides, exemplified by the synthesis of Fipronil, starting from a substituted benzonitrile. The pathway involves four key transformations:
-
Reduction of a substituted benzonitrile to the corresponding aniline.
-
Conversion of the aniline to a phenylhydrazine derivative via diazotization and subsequent reduction.
-
Cyclization of the phenylhydrazine with a 1,3-dielectrophile to form the core pyrazole ring (Knorr Pyrazole Synthesis).
-
Functionalization of the pyrazole core to yield the final active pesticide.
Overall Synthetic Workflow
The following diagram illustrates the multi-step synthesis of a Fipronil-type phenylpyrazole pesticide from a substituted benzonitrile precursor.
Caption: General synthetic route from benzonitrile to phenylpyrazole pesticide.
Experimental Protocols & Data
Step 1: Synthesis of Substituted Aniline from Benzonitrile (General Protocol)
The reduction of an aromatic nitrile to a primary amine is a fundamental step. Catalytic hydrogenation is a common and efficient method.
Protocol: Catalytic Reduction of Aromatic Nitriles This protocol describes a general procedure for the reduction of a substituted benzonitrile to the corresponding aniline using a Raney Nickel catalyst.[3]
-
Reaction Setup: In a high-pressure autoclave reactor, charge the substituted benzonitrile (1.0 eq), a suitable solvent such as ethanol or methanol (10-20 volumes), and Raney Nickel (5-10% w/w of the nitrile).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 30-50 atm.
-
Heat the reaction mixture to 70-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the solvent used in the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude substituted aniline, which can be purified further by distillation or recrystallization if necessary.
| Parameter | Value/Condition | Typical Yield (%) | Reference |
| Reactants | Substituted Benzonitrile, H₂ | 85-95% | [3][4] |
| Catalyst | Raney Nickel | ||
| Solvent | Ethanol or Methanol | ||
| Temperature | 70-90 °C | ||
| Pressure | 30-50 atm | ||
| Time | 6-12 hours |
Step 2: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
This step involves the diazotization of the aniline followed by reduction to the hydrazine.[5][6]
Protocol: Diazotization and Reduction of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
Aniline Salt Formation: In a reaction vessel, suspend 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. Stir for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper.[7]
-
Reduction: In a separate, larger vessel, prepare a solution of sodium sulfite (3.0-4.0 eq) in water and cool it to 5-10 °C. Slowly add the cold diazonium salt solution to the sodium sulfite solution with stirring, keeping the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-70 °C for 4-6 hours until the reaction is complete (color change from deep red to a lighter orange/yellow).
-
Isolation: Cool the reaction mixture and acidify with concentrated HCl. The phenylhydrazine hydrochloride salt will precipitate. Cool the mixture to 0 °C to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine hydrochloride. The free base can be liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.
| Parameter | Value/Condition | Typical Yield (%) | Reference |
| Reactants | Substituted Aniline, NaNO₂, Na₂SO₃ | 80-90% | [5][6] |
| Medium | Aqueous HCl | ||
| Diazotization Temp. | 0-5 °C | ||
| Reduction Temp. | 5-10 °C, then 60-70 °C | ||
| Time | 6-8 hours |
Step 3: Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole
This key step forms the pyrazole ring via a Knorr-type condensation and cyclization reaction.[8][9]
Protocol: Knorr Pyrazole Synthesis
-
Reaction Setup: The previously synthesized 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (or its hydrochloride salt, 1.0 eq) is used. In a typical procedure, the corresponding aniline is diazotized in situ and reacted directly without isolating the hydrazine.[10]
-
Combine 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) with an acid (e.g., HCl) in a suitable solvent at room temperature.[10]
-
Add ethyl 2,3-dicyanopropionate (1.0-1.2 eq) to the mixture.
-
Diazotization/Condensation: Cool the mixture to 5-15 °C and add a solution of sodium nitrite (1.0 eq) dropwise.
-
After the addition, allow the reaction to warm to 20-25 °C and stir for 2-4 hours.[10]
-
Cyclization/Work-up: Add water to the reaction mixture and allow the layers to separate. Extract the aqueous layer with a suitable organic solvent (e.g., toluene).
-
Combine the organic layers and adjust the pH to ≥11 with concentrated aqueous ammonia to induce cyclization. Stir at room temperature for 2-4 hours.
-
Isolation: The product precipitates from the solution. Wash the solid with water, filter, and dry under vacuum to obtain 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole.
| Parameter | Value/Condition | Typical Yield (%) | Reference |
| Reactants | Substituted Aniline, NaNO₂, Ethyl 2,3-dicyanopropionate | 75-85% | [10][11] |
| Medium | Acidic, then Basic (NH₃) | ||
| Temperature | 5-25 °C | ||
| Time | 4-8 hours |
Step 4: Synthesis of Fipronil (Final Sulfinylation)
The final step involves the introduction of the trifluoromethylsulfinyl group at the C4 position of the pyrazole ring.
Protocol: Oxidation of Thio-precursor This protocol involves the oxidation of a trifluoromethylthio-pyrazole intermediate, which is often prepared first. A more direct sulfinylation can also be achieved.[12]
-
Thio-ether intermediate: The pyrazole core from Step 3 is first converted to 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylthio)-pyrazole.
-
Oxidation Setup: Dissolve the thio-pyrazole intermediate (1.0 eq) in a suitable solvent such as chlorobenzene. Add a catalyst like boric acid (catalytic amount).[12]
-
Cool the mixture to 15-20 °C.
-
Oxidant Addition: Slowly add an oxidizing agent, such as a mixture of hydrogen peroxide (50% aq.) and a haloacetic acid (e.g., trichloroacetic acid or dibromoacetic acid), while maintaining the temperature at 15-20 °C.[12]
-
Reaction: Stir the mixture vigorously for 20-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Neutralize the mixture and separate the organic phase.
-
Isolation: Wash the organic phase with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Fipronil can be purified by recrystallization from a suitable solvent system (e.g., chlorobenzene/ethyl acetate) to yield the final product with >97% purity.[12]
| Parameter | Value/Condition | Purity (%) | Reference |
| Reactants | Thio-pyrazole intermediate, H₂O₂ | >97% | [12] |
| Oxidizing System | Haloacetic Acid / H₂O₂ | ||
| Catalyst | Boric Acid | ||
| Solvent | Chlorobenzene | ||
| Temperature | 15-20 °C | ||
| Time | 20-24 hours |
Mechanism of Action: GABA Receptor Antagonism
Phenylpyrazole insecticides exert their toxic effect by acting as non-competitive antagonists of the GABA-gated chloride channel. This binding event blocks the influx of chloride ions into the neuron, leading to hyperexcitation of the insect's central nervous system.[1][13]
Caption: Phenylpyrazole action on the insect GABA-gated chloride channel.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. CN105348140A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 13. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Conversion of Benzonitrile to Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Traditional pyrazole syntheses, such as the Knorr synthesis, typically involve the condensation of hydrazines with 1,3-dicarbonyl compounds. This application note details a modern and modular approach for the synthesis of multi-substituted pyrazoles directly from benzonitrile, employing a titanium-mediated multicomponent reaction. This method circumvents the often hazardous use of hydrazine and allows for diverse substitution patterns on the final pyrazole ring.
The described protocol is based on the work of Pearce et al., which details a multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes.[1][2][3] The reaction proceeds through the formation of a diazatitanacyclohexadiene intermediate, which upon oxidation, undergoes N-N bond formation to yield the desired pyrazole.[4][5][6] This method is highly valuable for constructing complex molecules and for the generation of compound libraries in drug discovery programs.
Reaction Principle and Logical Workflow
The overall transformation involves a [2+2+1] multicomponent synthesis. A titanium imido complex reacts with an alkyne and a nitrile (benzonitrile) to form a stable diazatitanacyclohexadiene intermediate. This intermediate is then subjected to an oxidation-induced N-N bond reductive elimination to furnish the final pyrazole product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N-N Bond Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling | CoLab [colab.ws]
- 4. scispace.com [scispace.com]
- 5. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synthetic Utility of 2,6-Dichloro-4-(trifluoromethyl)aniline
Introduction
2,6-Dichloro-4-(trifluoromethyl)aniline, with CAS Number 24279-39-8, is a crucial chemical intermediate distinguished by its unique molecular structure: a trifluoromethyl group and two chlorine atoms on an aniline core.[1] This substitution pattern imparts specific reactivity and properties, making it an invaluable building block in the synthesis of a wide range of high-value compounds, particularly in the agrochemical and pharmaceutical sectors.[2][3] Its applications range from the production of potent insecticides to the development of novel anti-inflammatory and anticancer agents.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)aniline is presented below.
| Property | Value | Reference |
| CAS Number | 24279-39-8 | [6] |
| Molecular Formula | C₇H₄Cl₂F₃N | [6] |
| Molecular Weight | 230.01 g/mol | [6] |
| Physical Form | Solid | |
| Melting Point | 34 °C | [6] |
| Boiling Point | 60 °C | [6] |
| Purity | Typically ≥98% | |
| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)aniline |
Application Area 1: Agrochemical Synthesis
The most prominent application of 2,6-dichloro-4-(trifluoromethyl)aniline is as a key intermediate in the synthesis of N-phenylpyrazole pesticides.[7] Specifically, it is a precursor to Fipronil, a broad-spectrum insecticide.[4] The synthesis leverages the aniline functional group to construct the core pyrazole ring of the final active ingredient.
Logical Workflow: From Intermediate to Agrochemicals
Caption: Synthetic utility of 2,6-Dichloro-4-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of a Pyrazole Intermediate for Pesticides
This protocol outlines the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline and subsequent cyclization, a key step in forming the phenylpyrazole core.[8]
-
Diazotization:
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a suitable reaction medium, such as 40-98% sulfuric acid.[8]
-
Cool the mixture to a temperature between 0-70°C.
-
Slowly add a solution of sodium nitrite over a period of 0.5-1 hour to form the diazonium salt solution.[8] Maintain the temperature throughout the addition.
-
-
Cyclization Reaction:
-
Adjust the temperature of the diazonium salt solution to 15-30°C.[8]
-
In a separate vessel, prepare a solution of 2,3-dicyanopropionic acid ethyl ester in an organic solvent under weak alkaline conditions.
-
Add the diazonium salt solution to the ester solution.
-
Allow the cyclization reaction to proceed at a temperature of 25-50°C to yield the 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole derivative.[8]
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole intermediate.
-
Application Area 2: Pharmaceutical Synthesis
2,6-Dichloro-4-(trifluoromethyl)aniline serves as a versatile scaffold for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory and anticancer agents through the synthesis of Celecoxib analogues.[5][9][10][11] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the dichloro-substitution provides sites for further molecular elaboration.
Experimental Workflow: Synthesis of Celecoxib Analogues
Caption: General workflow for synthesizing Celecoxib analogues.
Experimental Protocol: General Synthesis of Pyrazole-based Bioactive Compounds
This protocol describes a general method for synthesizing pyrazole derivatives from 2,6-dichloro-4-(trifluoromethyl)aniline, inspired by the synthesis of Celecoxib analogues.
-
Formation of Hydrazine:
-
Convert 2,6-dichloro-4-(trifluoromethyl)aniline to its corresponding hydrazine derivative. This is typically achieved via diazotization followed by reduction (e.g., with sodium sulfite or stannous chloride).
-
-
Condensation and Cyclization:
-
In a reaction vessel, dissolve the synthesized hydrazine derivative and a suitable 1,3-diketone (e.g., 4,4,4-trifluoro-1-(substituted-phenyl)butane-1,3-dione) in a solvent such as ethanol or acetic acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
If a precipitate forms upon cooling, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1,5-diaryl-3-trifluoromethyl-pyrazole derivative.
-
Protocols for the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
Multiple synthetic routes to 2,6-dichloro-4-(trifluoromethyl)aniline have been developed, starting from different commercially available materials. The choice of method often depends on factors like raw material cost, scalability, and environmental impact.[4][12]
Method 1: From p-Chlorobenzotrifluoride
This method involves halogenation followed by ammoniation.[4][13]
| Step | Reactants | Reagents/Conditions | Yield | Reference |
| 1. Halogenation | p-Chlorobenzotrifluoride, Chlorine | Composite catalyst (elemental metal and metal halide), 50-150°C | High | [4] |
| 2. Ammoniation | 3,4,5-Trichlorobenzotrifluoride, Ammonia | 150-178°C, 1.0-13.5 MPa | 70-73% | [4] |
Protocol:
-
Halogenation:
-
Charge a reactor with p-Chlorobenzotrifluoride and a composite catalyst.
-
Heat the mixture to 50-150°C.
-
Introduce elemental chlorine gas and maintain the temperature until the reaction is complete, yielding 3,4,5-Trichlorobenzotrifluoride.[4]
-
-
Ammoniation:
-
Transfer the 3,4,5-Trichlorobenzotrifluoride to a high-pressure reaction vessel.
-
Add aqueous ammonia (typically 60-80 wt%). The mole ratio of 3,4,5-Trichlorobenzotrifluoride to ammonia can range from 1:6 to 1:40.[4]
-
Seal the vessel and heat to 165-175°C, allowing the pressure to rise to 11.0-12.0 MPa.[4]
-
Maintain the reaction for several hours (e.g., 8-11 hours).[4][8]
-
After cooling, release the pressure and recover excess ammonia.
-
Wash the reaction material with water, and purify the crude product by distillation to obtain 2,6-dichloro-4-(trifluoromethyl)aniline with a purity of >99%.[4]
-
Method 2: From Aniline
This route involves protecting the amine, followed by trifluoromethylation, chlorination, and deprotection.[12]
Protocol:
-
Acetylation:
-
Add aniline and acetic anhydride to a solvent like o-dichlorobenzene.
-
Gently heat the mixture (e.g., to 40°C) for approximately 30 minutes to form N-acetylaniline.[12]
-
-
Para-Trifluoromethylation:
-
To the N-acetylaniline mixture, add reagents for trifluoromethylation (e.g., bromotrifluoromethane, with sodium dithionite and disodium hydrogen phosphate).
-
Conduct the reaction under pressure (e.g., 3.7x10⁵ Pa) at around 55°C for 3 hours to obtain 4-trifluoromethyl-N-acetylaniline.[12]
-
-
Chlorination:
-
Hydrolysis (Deprotection):
-
Hydrolyze the resulting 2,6-dichloro-4-trifluoromethyl-N-acetyl aniline using a base (e.g., liquid alkali) to remove the acetyl group.
-
Refine the crude product to obtain pure 2,6-dichloro-4-(trifluoromethyl)aniline.[12]
-
References
- 1. nbinno.com [nbinno.com]
- 2. dataintelo.com [dataintelo.com]
- 3. dataintelo.com [dataintelo.com]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]
- 7. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Preparation of 2,6-dichloro-4-trifluoromethyl aniline from p-Chlorobenzotrifluoride
Application Note: Synthesis of 2,6-dichloro-4-trifluoromethylaniline
Introduction 2,6-dichloro-4-trifluoromethylaniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably for N-phenylpyrazole pesticides like fipronil.[1][2] Its synthesis involves the introduction of two chlorine atoms and an amino group onto the p-chlorobenzotrifluoride backbone. This document outlines two primary synthetic routes starting from p-chlorobenzotrifluoride (PCBTF), providing detailed protocols, comparative data, and process workflows for researchers in chemical synthesis and drug development.
Route 1: Chlorination Followed by Ammonolysis
This route is often preferred for industrial-scale production due to its avoidance of the harsh conditions required for direct ammonolysis of p-chlorobenzotrifluoride. The process involves an initial chlorination of the starting material to form polychlorinated intermediates, which are then subjected to amination.
Reaction Pathway
Caption: Synthetic pathway via chlorination then ammonolysis.
Experimental Protocols
Step 1: Chlorination of p-Chlorobenzotrifluoride
This protocol describes the synthesis of a mixture of chlorinated intermediates.
-
Apparatus Setup: To a 1000 mL three-neck flask equipped with a mechanical stirrer, thermometer, and gas inlet, add 1000 g of p-chlorobenzotrifluoride (99%), 6 g of powdered iron, and 12 g of anhydrous ferric chloride.[3]
-
Reaction Initiation: Begin agitation and heat the mixture to 85°C.[3]
-
Chlorine Gas Introduction: Slowly introduce 1124 g of dried chlorine gas while maintaining the reaction temperature at 105°C.[3]
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion is achieved. The resulting mixture typically contains 3,4-dichlorobenzotrifluoride, 3,4,5-trichlorobenzotrifluoride, and other polychlorinated compounds.[3]
-
Work-up: Cool the reaction mixture and discharge the product for use in the next step.
Step 2A: Ammonolysis of 3,4,5-Trichlorobenzotrifluoride
This step directly yields the final product from the trichlorinated intermediate.
-
Reaction Setup: In a suitable high-pressure reactor, combine 3,4,5-trichlorobenzotrifluoride, N-methylpyrrolidone (as a solvent), anhydrous ammonia, and an alkaline fluoride such as lithium fluoride.[1][4]
-
Reaction Conditions: Heat the reactor to approximately 250°C.[1][4]
-
Reaction Outcome: The reaction proceeds to give 2,6-dichloro-4-trifluoromethylaniline with high conversion and selectivity.[1][4]
-
Purification: The final product can be purified by fractional distillation.[1]
Step 2B: Ammonolysis of 3,4-Dichlorobenzotrifluoride and Subsequent Chlorination
This two-step sequence is an alternative if 3,4-dichlorobenzotrifluoride is the primary intermediate.
-
Ammonolysis: React 3,4-dichlorobenzotrifluoride with anhydrous ammonia at an elevated temperature (240-250°C) in the presence of an alkali halide catalyst like potassium fluoride.[1][4] This produces 2-chloro-4-trifluoromethylaniline.
-
Chlorination: Dissolve the resulting 2-chloro-4-trifluoromethylaniline in a chlorinated hydrocarbon solvent (e.g., dichloromethane).[1]
-
Reagent Addition: Add a halogenating agent such as sulfuryl chloride, chlorine, or PCl₅.[1]
-
Purification: After the reaction is complete, the desired 2,6-dichloro-4-trifluoromethylaniline can be isolated in high purity via fractional distillation, yielding the final product.[1] A yield of 94% for this specific chlorination step has been reported.[1]
Data Summary
| Step | Starting Material | Reagents | Catalyst/Solvent | Temperature (°C) | Pressure | Yield | Reference(s) |
| 1. Chlorination | p-Chlorobenzotrifluoride | Chlorine (gas) | Iron powder / FeCl₃ | 85 - 105 | Atmospheric | >90% (mixture) | [3] |
| 2A. Ammonolysis | 3,4,5-Trichlorobenzotrifluoride | Anhydrous NH₃ | LiF / NMP | ~250 | High | 87% (selectivity) | [1][4] |
| 2B. Ammonolysis | 3,4-Dichlorobenzotrifluoride | Anhydrous NH₃ | KF | 240 - 250 | High | High | [1][4] |
| 2B. Chlorination | 2-Chloro-4-trifluoromethylaniline | SO₂Cl₂, Cl₂, or PCl₅ | Dichloromethane | - | Atmospheric | 94% | [1] |
Route 2: Ammonolysis Followed by Chlorination
This route involves the initial formation of 4-trifluoromethylaniline, which is subsequently chlorinated. The primary challenge of this pathway is the first step, which requires harsh reaction conditions and often results in low yields, making it less economically viable for large-scale production.[3][4]
Reaction Pathway
Caption: Synthetic pathway via ammonolysis then chlorination.
Experimental Protocols
Step 1: Ammonolysis of p-Chlorobenzotrifluoride
-
Apparatus Setup: The reaction is conducted in a high-pressure autoclave.
-
Reagents: Charge the autoclave with p-chlorobenzotrifluoride, a catalyst system comprising copper(I) chloride and potassium fluoride, and a suitable non-aqueous solvent (e.g., alkanols).[4]
-
Reaction Conditions: Introduce liquid ammonia and heat the reactor to a temperature range of 150-240°C under superatmospheric pressure.[4]
-
Challenges: This reaction is noted for its low conversion rates and yields, making it difficult to apply on an industrial scale.[3][4]
-
Work-up: After cooling and depressurizing the reactor, the resulting 4-trifluoromethylaniline must be isolated from the reaction mixture.
Step 2: Chlorination of 4-Trifluoromethylaniline
-
Apparatus Setup: In a 500 mL four-neck flask, dissolve 50 g of 4-trifluoromethylaniline in 190 g of chlorobenzene.[2]
-
Reaction Conditions: Heat the solution to 100°C.[2]
-
Reagent Addition: Slowly bubble 66.0 g of chlorine gas into the solution.[2]
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]
-
Work-up and Purification:
-
Cool the mixture and add 30 g of water.[2]
-
Neutralize the mixture by stirring and adding a 10 wt% NaOH solution to adjust the pH to 7-8.[2]
-
Allow the layers to separate. To the organic layer, add 5 g of zinc powder and 10 g of water.[2]
-
Heat to 60-70°C and add 50 g of 2 mol/L hydrochloric acid dropwise. Stir for 2 hours.[2] This reduction step with zinc powder helps convert impurities back into the desired product.
-
Cool, separate the layers, and purify the crude product by distillation to obtain high-purity 2,6-dichloro-4-trifluoromethylaniline.[2]
-
Data Summary
| Step | Starting Material | Reagents | Catalyst/Solvent | Temperature (°C) | Pressure | Yield | Reference(s) |
| 1. Ammonolysis | p-Chlorobenzotrifluoride | Liquid NH₃ | CuCl / KF | 150 - 240 | High | Low | [3][4] |
| 2. Chlorination | 4-Trifluoromethylaniline | Chlorine (gas) | Chlorobenzene | 100 | Atmospheric | >95% | [2] |
Experimental Workflow Visualization
Caption: Comparative experimental workflows for Routes 1 and 2.
References
- 1. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 2. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Continuous Synthesis of Fipronil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. The information is compiled from various patented methods, offering insights into different manufacturing processes. The focus is on the oxidation of the fipronil-sulfide precursor to yield Fipronil. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency.[1][2][3]
Key Reaction Step: Oxidation of Fipronil-Sulfide
The core of Fipronil synthesis often involves the oxidation of its immediate precursor, 5-amino-l-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (fipronil-sulfide).

Experimental Protocols
Protocol 1: Continuous Oxidation in a Laminar-Flow Reactor
This protocol is based on a continuous process utilizing a laminar-flow reactor, which is advantageous for its precise control over reaction time and temperature.[1][2]
Materials:
-
5-amino-l-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (fipronil-sulfide)
-
Trifluoroacetic acid (TFA)
-
Hydrogen peroxide (H₂O₂) (50-60% w/w)
-
Chlorobenzene
-
Silica Gel
-
Aqueous solution of Iron(II) sulfate (FeSO₄) for quenching
Equipment:
-
Syringe pumps or peristaltic pumps for reactant delivery
-
Static mixer
-
Temperature-controlled bath
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Reactant Preparation:
-
Prepare a 20-25% w/w solution of fipronil-sulfide in trifluoroacetic acid.[1]
-
Prepare a separate solution of hydrogen peroxide in trifluoroacetic acid.
-
-
Reaction Setup:
-
Reaction Conditions:
-
The reaction is conducted at a temperature between 20°C and 60°C.[4]
-
Flow rates are adjusted to achieve the desired residence time for complete conversion.
-
-
Quenching and Work-up:
-
The reaction mixture exiting the reactor is continuously quenched with an aqueous solution of FeSO₄.[1]
-
The product can then be isolated through standard procedures such as filtration and drying.
-
Protocol 2: Batch Process Adaptable to Continuous Flow
This protocol describes a batch process that can be adapted for continuous manufacturing, using alternative solvents to the more corrosive trifluoroacetic acid.[5][6]
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thio pyrazole (fipronil-sulfide precursor)
-
Trichloroacetic acid (TCAA)
-
Dichloroacetic acid (DCAA) as a melting point depressant[5]
-
Hydrogen peroxide (50% w/w)
-
Methylene dichloride (optional solvent)
-
Sodium sulfite (Na₂SO₃) for quenching
Procedure:
-
Reactant Preparation:
-
Reaction:
-
Work-up:
Quantitative Data Summary
| Parameter | Continuous Process (Protocol 1) | Batch Process (Adaptable to Continuous) (Protocol 2) | Alternative Batch Process |
| Precursor | Fipronil-sulfide | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thio pyrazole | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thio pyrazole |
| Solvent | Trifluoroacetic acid[1] | Trichloroacetic acid with dichloroacetic acid or methylene dichloride[5][6] | Dichloroacetic acid with a strong acid |
| Oxidizing Agent | Hydrogen peroxide[1] | Hydrogen peroxide (50% w/w)[5][6] | Hydrogen peroxide |
| Temperature | 20-60°C[4] | ~20°C[5][6] | 15-20°C[7][8] |
| Yield | Not explicitly stated, but described as more efficient.[1][2] | ~95%[6] | 75-90%[9] |
| Purity | High, with reduced byproducts. | 92% before purification[6] | 95-97%[10] |
| Reaction Time | Significantly faster than batch.[1][2] | 1-2 hours for H₂O₂ addition, plus reaction time.[5][6] | 2-8 hours[9] |
Visualizations
Experimental Workflow for Continuous Fipronil Synthesis
Caption: Workflow for the continuous synthesis of Fipronil.
Logical Relationship of Synthesis Steps
Caption: Key logical steps in the synthesis of Fipronil.
References
- 1. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 2. WO2010049789A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 5. US7777052B2 - Process for the preparation of Fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]
- 6. Process for the Preparation of Fipronil, an Insecticide, and Related Pyrazoles - Eureka | Patsnap [eureka.patsnap.com]
- 7. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting & Optimization
Fipronil Synthesis Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Fipronil. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help overcome common challenges and enhance reaction yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Fipronil, providing potential causes and recommended solutions in a clear question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| FY-01 | Why is my Fipronil yield consistently low? | 1. Incomplete Oxidation: The oxidation of the thiopyrazole precursor is the critical step. Insufficient oxidizing agent or suboptimal reaction time can lead to a significant amount of unreacted starting material. 2. Suboptimal Temperature: The reaction temperature significantly impacts the rate and selectivity. Temperatures that are too low can result in a sluggish and incomplete reaction.[1][2] 3. Poor Quality Reagents or Solvents: Impurities in the starting materials or solvents can interfere with the reaction. 4. Inefficient Purification: Loss of product during workup and purification steps, such as recrystallization, can significantly reduce the final yield.[3][4] | 1. Optimize Oxidizing Agent Stoichiometry: Carefully control the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the thiopyrazole precursor. A slight excess of the oxidizing agent may be necessary, but excessive amounts can lead to byproduct formation.[4] 2. Precise Temperature Control: Maintain the recommended reaction temperature. For the oxidation step, a temperature range of 15-25°C is often cited in various protocols.[4][5] 3. Use High-Purity Materials: Ensure all reagents and solvents are of high purity and free from water or other contaminants. 4. Refine Purification Technique: Optimize the recrystallization process by carefully selecting the solvent system (e.g., a mixture of ethyl acetate and chlorobenzene) and controlling the cooling rate to maximize crystal formation and minimize loss in the mother liquor.[4][5] |
| FP-01 | How can I minimize the formation of the Fipronil sulfone impurity? | 1. Over-oxidation: This is the primary cause of sulfone formation. An excessive amount of oxidizing agent or prolonged reaction times can lead to the oxidation of the desired sulfoxide to the sulfone.[6] 2. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation, leading to increased levels of the sulfone impurity.[1] 3. Choice of Oxidizing Agent: Some oxidizing agents may be less selective and more prone to causing over-oxidation. | 1. Careful Control of Oxidizing Agent: Add the oxidizing agent (e.g., hydrogen peroxide) dropwise or in portions to maintain control over the reaction exotherm and prevent localized areas of high concentration.[7] Use a precise molar equivalent, typically around 1.0 to 1.2 moles of oxidizing agent per mole of the sulfide precursor.[4] 2. Maintain Low and Stable Temperature: Conduct the oxidation at a controlled low temperature, for instance, between -15°C and 0°C, to improve selectivity for the sulfoxide.[8] 3. Select a Milder Oxidizing Agent: While hydrogen peroxide is common, exploring other milder or more selective oxidizing agents could be beneficial. However, agents like meta-chloroperbenzoic acid (m-CPBA) can be difficult to handle on a larger scale.[3] |
| FP-02 | What is the best way to remove the Fipronil sulfone impurity from my product? | 1. Similar Polarity: The sulfone impurity has a polarity similar to Fipronil, making separation by simple filtration challenging. | 1. Recrystallization: This is the most effective method for purifying Fipronil and removing the sulfone byproduct. A mixed solvent system, such as ethyl acetate and chlorobenzene, is often used.[4][5] The principle relies on the differential solubility of Fipronil and its sulfone impurity in the chosen solvent system at different temperatures.[9] 2. Column Chromatography: While more laborious for large quantities, silica gel column chromatography can be employed for efficient separation, especially for smaller-scale purifications. |
| RXN-01 | The reaction mixture is turning dark or showing unexpected color changes. What should I do? | 1. Decomposition of Reagents or Product: This could indicate the degradation of starting materials, intermediates, or the final product due to impurities, incorrect temperature, or exposure to light. Fipronil itself can undergo photodegradation.[10] 2. Side Reactions: Unwanted side reactions can lead to the formation of colored byproducts. | 1. Verify Reagent Purity: Ensure the purity of all starting materials and solvents. 2. Control Reaction Conditions: Strictly adhere to the recommended temperature and protect the reaction from light where necessary. 3. Monitor the Reaction: Use analytical techniques like TLC or HPLC to monitor the progress of the reaction and identify the formation of any unexpected products. |
| EXO-01 | How can I safely manage the exothermic nature of the oxidation step? | 1. Rapid Addition of Oxidizing Agent: Adding the oxidizing agent too quickly can lead to a rapid increase in temperature, potentially causing a thermal runaway and increasing the formation of byproducts.[7] | 1. Slow, Controlled Addition: Add the oxidizing agent dropwise or in controlled portions.[7] 2. Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent and low reaction temperature. 3. Continuous Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer. 4. Consider Flow Chemistry: For larger scale synthesis, continuous flow reactors offer superior heat transfer and temperature control, minimizing the risk of thermal runaways.[7][11] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Fipronil?
A1: The most prevalent and industrially significant method for synthesizing Fipronil involves the oxidation of its sulfide precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.[3][4] This key oxidation step converts the sulfide group to a sulfoxide group, yielding Fipronil.
Q2: Which oxidizing agents are typically used for Fipronil synthesis?
A2: A variety of oxidizing agents can be used, with hydrogen peroxide being a common and cost-effective choice.[12] Other agents mentioned in the literature include meta-chloroperbenzoic acid (m-CPBA) and peracids.[3][13] The choice of oxidizing agent can influence the reaction's selectivity and the formation of byproducts.
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: The critical parameters to control are:
-
Temperature: Maintaining a low and stable temperature during the oxidation step is crucial to prevent over-oxidation to the sulfone byproduct.[1]
-
Stoichiometry of the Oxidizing Agent: Precise control over the amount of oxidizing agent is necessary to ensure complete conversion of the starting material while minimizing the formation of the sulfone impurity.[4]
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that can lead to increased byproduct formation.
-
Purity of Reagents and Solvents: Using high-purity starting materials and solvents is essential to prevent side reactions.
Q4: What analytical techniques are recommended for monitoring reaction progress and assessing final product purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used techniques for both monitoring the reaction and determining the purity of the final Fipronil product.[14] These methods can effectively separate Fipronil from its starting materials and byproducts, allowing for accurate quantification.
Q5: Are there any specific safety precautions to consider during Fipronil synthesis?
A5: Yes, several safety measures are important:
-
Handling of Oxidizing Agents: Oxidizing agents like hydrogen peroxide should be handled with care, as they can be corrosive and reactive.
-
Managing Exothermic Reactions: The oxidation step is exothermic and requires careful temperature control to prevent thermal runaway.[7]
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any volatile reagents or solvents.
Data Presentation
Table 1: Comparison of Different Oxidizing Agents and Conditions on Fipronil Yield and Purity
| Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Hydrogen Peroxide | Trichloroacetic acid / Dichloroacetic acid | 20 | 1 | 95 | 92 | U.S. Patent 7,777,052 B2 |
| Hydrogen Peroxide | Trichloroacetic acid / Chlorobenzene | 15-20 | 20 | Not explicitly stated, but final purity after purification was 97% | 94 (crude) | European Patent EP 2 542 531 B1[5] |
| Hydrogen Peroxide | Dibromoacetic acid / Chlorobenzene | 15-17 | 23 | 55.5 | Not specified | European Patent EP 2 542 531 B1[5] |
| Diethylamine hydrochloride (catalyst) | Ethylene dichloride | 50 | Not specified | 85.81 | 97 | WO 2020/188376 A1[6] |
Experimental Protocols
Protocol 1: Synthesis of Fipronil via Oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
This protocol is a generalized procedure based on common methods described in the literature. Researchers should optimize the specific quantities and conditions based on their experimental setup and goals.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (Sulfide Precursor)
-
Trichloroacetic acid
-
Dichloroacetic acid
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
-
Ethyl Acetate
-
Chlorobenzene
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the sulfide precursor in a mixture of trichloroacetic acid and dichloroacetic acid.
-
Cooling: Cool the reaction mixture to 15-20°C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add the hydrogen peroxide solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 25°C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding the mixture to a beaker of cold deionized water with vigorous stirring.
-
Precipitation and Filtration: The crude Fipronil will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification of Fipronil by Recrystallization
Materials:
-
Crude Fipronil
-
Ethyl Acetate
-
Chlorobenzene
Procedure:
-
Dissolution: In a flask, dissolve the crude Fipronil in a minimal amount of a hot mixture of ethyl acetate and chlorobenzene (e.g., an 80:20 v/v ratio).[4][5]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Fipronil crystals will start to form. For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.
-
Filtration: Collect the purified Fipronil crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified Fipronil crystals in a vacuum oven to a constant weight.
Mandatory Visualization
Caption: Synthetic pathway of Fipronil highlighting the key oxidation step and potential over-oxidation side reaction.
Caption: A logical workflow for troubleshooting common issues in Fipronil synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. WO2009077853A1 - Process for the preparation of fipronil and analogues thereof - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. pnas.org [pnas.org]
- 11. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 12. US7777052B2 - Process for the preparation of Fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
The most common purification methods for this and structurally similar compounds are recrystallization, column chromatography, and decolorization with activated carbon.[1][2] Recrystallization is effective for removing small amounts of impurities from a solid product.[1] For complex mixtures or to remove stubborn colored impurities, silica gel column chromatography is often employed.[1] If the crude product is discolored, treatment with activated carbon in a suitable solvent can be an effective preliminary purification step.[2]
Q2: What are the likely impurities I might encounter?
Impurities often depend on the synthetic route. Potential contaminants can include:
-
Unreacted starting materials: Depending on the synthesis, this could include compounds like p-Chlorobenzotrifluoride or halogenated precursors.[3]
-
Over-chlorinated by-products: Molecules such as 1,2,3-trichlorobenzene or tetrachlorobenzenes can form during chlorination steps.[4]
-
Hydrolysis products: The nitrile group can be partially or fully hydrolyzed to an amide (e.g., 2,6-dichloro-4-(trifluoromethyl)benzamide).[4]
-
Reductive de-chlorination products: Loss of a chlorine atom can lead to impurities like 2-chloro-4-(trifluoromethyl)benzonitrile.[4]
-
Colored by-products: Dark-colored, likely polymeric, by-products can form, especially in reactions conducted at high temperatures.[1][5]
Q3: What is the expected appearance and melting point of the purified product?
Purified this compound is typically a white to off-white solid.[6] Its melting point is approximately 60-70 °C, though this can vary with purity.[6] It is important to distinguish this from the non-trifluoromethylated analog, 2,6-dichlorobenzonitrile, which has a much higher melting point of around 141-145 °C.[2][5]
Q4: Which analytical techniques are suitable for assessing the purity?
Purity is commonly assessed using High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[7] Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a purification process, such as column chromatography.[1]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Q: My purified product shows multiple spots on TLC or peaks in HPLC. What went wrong?
A: This indicates that the recrystallization did not effectively remove all impurities. Consider the following causes and solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the product (impurities remain in the crystals) or too poor (product precipitates too quickly, trapping impurities). Experiment with different solvent systems. For similar compounds, mixtures like hexane/ethyl acetate have been used successfully.[1]
-
Cooling Rate: Cooling the solution too rapidly can cause impurities to be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Impurity Overload: If the crude material is highly impure, a single recrystallization may be insufficient. A second recrystallization or a different purification method like column chromatography may be necessary.[1]
Issue 2: Poor Recovery After Recrystallization
Q: I'm losing a significant amount of product during recrystallization. How can I improve the yield?
A: Low recovery is a common issue. Here are some strategies to maximize your yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will keep more of your product dissolved even after cooling.
-
Prevent Premature Crystallization: Ensure all equipment is warm and filter the hot solution quickly to prevent the product from crystallizing on the filter paper or funnel.
-
Maximize Crystal Formation: After slow cooling to room temperature, cool the flask in an ice-water bath for an extended period to maximize precipitation.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor and performing a second crystallization can recover additional material.
Issue 3: Product Discoloration
Q: My final product is colored (e.g., yellow, black) instead of white/off-white. How can I remove the color?
A: Color is often due to highly conjugated by-products or residual catalysts.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene) and add a small amount of activated carbon (charcoal).[2] Heat the mixture gently, then filter it hot through a pad of celite or filter aid to remove the carbon and the adsorbed impurities. Recrystallize the product from the filtrate.
-
Column Chromatography: If carbon treatment is ineffective, column chromatography over silica gel is a very effective method for separating colored impurities from the desired product.[1]
Issue 4: Ineffective Column Chromatography Separation
Q: I'm not getting good separation of my product from impurities on a silica gel column. What should I do?
A: Poor separation can result from several factors.
-
Incorrect Eluent System: The solvent system (eluent) may be too polar, causing all compounds to elute quickly together, or not polar enough, causing everything to remain on the column. Use TLC to test various solvent mixtures (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation (Rf value of the product around 0.3-0.4).[1]
-
Column Overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule is to use a 50:1 to 100:1 mass ratio of silica gel to crude product.
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to very poor separation. Ensure the silica gel is packed as a uniform, homogenous bed.
Experimental Protocols
Protocol 1: Recrystallization This protocol is adapted from methods used for similar benzonitrile compounds.[1][5]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate) and heat the mixture to boiling while stirring until the solid is completely dissolved.[1]
-
If the solution is colored, proceed to Protocol 2. If it is clear, allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent (e.g., isopropyl alcohol, then petroleum ether).[5]
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Activated Carbon Decolorization This protocol is based on a patented method for a related compound.[2]
-
Dissolve the crude, colored product in a suitable solvent like toluene in an Erlenmeyer flask.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the solute).
-
Heat the mixture with stirring for 15-30 minutes.
-
Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.
-
Concentrate the filtrate and perform recrystallization as described in Protocol 1.
Protocol 3: Silica Gel Column Chromatography This protocol is based on a published procedure for a related compound.[1]
-
Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane, such as 1% EtOAc in hexane).[1]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Summary
Quantitative data for this compound is not widely available in the provided search results. The tables below summarize relevant data for the target compound and its close, non-trifluoromethylated analog for comparison.
Table 1: Physical Properties of this compound and a Related Analog
| Compound | Appearance | Molecular Formula | Molar Mass ( g/mol ) | Approx. Melting Point (°C) |
| This compound | White to off-white solid | C₈H₂Cl₂F₃N | 239.99 | 60 - 70[6] |
| 2,6-Dichlorobenzonitrile | White crystals | C₇H₃Cl₂N | 172.01 | 141 - 145[2][5] |
Table 2: Purity and Yield Data from Related Syntheses Note: This data is for related compounds and illustrates typical results for these types of purification processes.
| Purification Method | Compound | Purity Achieved | Yield |
| Recrystallization & Decolorization | 2,6-Dichlorobenzonitrile | 99.8 - 99.95%[2] | Not specified |
| Toluene Refining | 4-Amino-2-trifluoromethylbenzonitrile | 99.2 - 99.3% (by HPLC)[7] | 73 - 75% (overall)[7] |
| Process involving de-nitrochlorination | 2,6-Dichlorobenzonitrile | > 99%[4] | > 80%[4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for addressing low purity after recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 5. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]
- 6. This compound Supplier China | High Purity CAS 2720-72-1 | Specifications, Prices & Safety Data [nj-finechem.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Fipronil Synthesis Technical Support Center: Optimizing Purity from Thiopyrazole Oxidation
Welcome to the technical support center for the synthesis of Fipronil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Fipronil, with a particular focus on improving purity during the oxidation of the thiopyrazole intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity when synthesizing Fipronil via thiopyrazole oxidation?
The most common impurity is the fipronil sulfone (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile).[1][2] This is due to the over-oxidation of the desired fipronil (a sulfoxide) to the sulfone. Incomplete reaction can also lead to the presence of the starting thiopyrazole as an impurity.
Q2: How can I monitor the progress of the oxidation reaction and the purity of the final product?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the reaction progress and quantifying the purity of Fipronil.[3][4] A C18 column is typically used with a mobile phase such as a mixture of acetonitrile and water.[3] For more detailed impurity profiling and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[5]
Q3: What are some common oxidizing agents used for the conversion of the thiopyrazole to Fipronil?
Several oxidizing agents have been successfully used, including:
-
Hydrogen peroxide (H₂O₂) in the presence of an acid catalyst like trifluoroacetic acid (TFA) or trichloroacetic acid.
-
meta-Chloroperoxybenzoic acid (m-CPBA).
-
Peracetic acid.
The choice of oxidizing agent can impact the reaction's selectivity, yield, and impurity profile.[6]
Q4: What solvents are typically used for the synthesis and purification of Fipronil?
For the oxidation step, solvents like ethylene dichloride and chlorobenzene are often employed.[7] For purification, particularly through recrystallization, chlorobenzene, ethyl acetate, and mixtures of the two have been shown to be effective.[8] Other solvents mentioned for recrystallization include n-butyl acetate and dichloroethyl ether.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of Fipronil.
Problem 1: Low Purity of Crude Fipronil (<95%)
Possible Causes:
-
Incomplete Reaction: The oxidation of the thiopyrazole intermediate is not complete, leaving unreacted starting material.
-
Over-oxidation: Excessive oxidation leading to the formation of a high percentage of the fipronil sulfone impurity.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of the oxidizing agent.
Solutions:
-
Monitor the Reaction: Use HPLC to track the disappearance of the starting material and the formation of Fipronil.
-
Control the Oxidizing Agent: Add the oxidizing agent slowly and in a controlled manner to minimize over-oxidation. The molar ratio of the oxidizing agent to the thiopyrazole is critical.
-
Optimize Temperature: Maintain the recommended reaction temperature. Lower temperatures can slow down the reaction, while higher temperatures may promote the formation of byproducts.
-
Purification: If low purity is consistently observed in the crude product, a robust purification step, such as recrystallization, is necessary.
Problem 2: High Levels of Fipronil Sulfone Impurity (>1%)
Possible Causes:
-
Excess Oxidizing Agent: Using too much of the oxidizing agent is the primary cause of sulfone formation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to over-oxidation of the product.
-
Inefficient Purification: The chosen purification method may not be effective at separating Fipronil from its sulfone analog.
Solutions:
-
Stoichiometry of Oxidizing Agent: Carefully control the amount of oxidizing agent used. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction by HPLC and stop it once the starting material is consumed.
-
Recrystallization: Fipronil and fipronil sulfone have different solubilities in certain solvent systems. A carefully optimized recrystallization can effectively remove the sulfone impurity. Consider a multi-solvent system, such as a mixture of n-butyl acetate and dichloroethyl ether, for enhanced separation.[9]
Data Presentation
Table 1: Comparison of Different Fipronil Synthesis Protocols
| Oxidizing System | Solvent | Purity of Crude Product | Final Purity after Purification | Sulfone Impurity Level | Reference |
| Trifluoromethylsulfinyl chloride | Ethylene Dichloride | 95% | >97% | Not specified | CN102093295A[7] |
| Trifluoromethylsulfinyl chloride | Halogenated Fluid Medium | Not specified | 95% - 97% | 0% - 0.5% | WO2020188376A1[1] |
| Not specified | Not specified | Not specified | 97.5% | Not specified | CN101906073A[9] |
Experimental Protocols
Key Experiment: Purification of Crude Fipronil by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude Fipronil.
Objective: To remove impurities, particularly fipronil sulfone, from crude Fipronil to achieve a purity of >97%.
Materials:
-
Crude Fipronil
-
n-Butyl acetate
-
Dichloroethyl ether
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Beakers
-
Spatula
Procedure:
-
Dissolution:
-
Place the crude Fipronil in an Erlenmeyer flask.
-
Add a mixture of n-butyl acetate and dichloroethyl ether. The optimal ratio may need to be determined experimentally, but a good starting point is a ratio that allows for complete dissolution at an elevated temperature while having lower solubility at room temperature.
-
Gently heat the mixture with stirring until the Fipronil is completely dissolved. Avoid boiling the solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold dichloroethyl ether to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified Fipronil crystals under vacuum to remove any residual solvent.
-
-
Purity Analysis:
-
Analyze the purity of the recrystallized Fipronil using HPLC to confirm the removal of impurities.
-
Visualizations
Caption: Synthesis pathway of Fipronil from the thiopyrazole intermediate.
Caption: Troubleshooting workflow for low purity Fipronil.
Caption: Step-by-step process of Fipronil purification by recrystallization.
References
- 1. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. veterinarypharmacon.com [veterinarypharmacon.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Impurities in Fipronil Insecticide by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102093295A - Synthesis method of insecticide Fipronil - Google Patents [patents.google.com]
- 8. EA019304B1 - Process for preparation of crystalline fipronil - Google Patents [patents.google.com]
- 9. CN101906073A - Method for synthesizing and purifying fipronil - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of trifluoromethylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing trifluoromethylated pyrazoles from unsymmetrical β-diketones?
A1: The most common issue is a lack of regioselectivity, leading to the formation of a mixture of regioisomers: 3-trifluoromethyl and 5-trifluoromethyl pyrazoles. The similar reactivity of the two nitrogen atoms in the hydrazine starting material towards the two carbonyl groups of the diketone often results in poor control over the orientation of the trifluoromethyl group on the pyrazole ring.[1]
Q2: During N-alkylation of a pre-formed trifluoromethylated pyrazole, I am observing a mixture of N-alkylated isomers. Why does this happen?
A2: The nitrogen atoms in the pyrazole ring have similar properties, which complicates regioselective N-functionalization.[2][3][4][5][6] N-alkylation of unsymmetrically substituted pyrazoles typically yields a mixture of regioisomers.[2][3] The final ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[2][3]
Q3: My reaction to produce an N-trifluoromethyl pyrazole is yielding a significant amount of a des-CF3 byproduct. What is the likely cause?
A3: This side reaction is often due to the instability of the trifluoromethylhydrazine intermediate.[3] Under certain conditions, particularly with prolonged reaction times or non-optimal acidity and temperature, this intermediate can decompose, leading to the formation of pyrazole without the desired trifluoromethyl group.[3]
Q4: I am attempting a (3+2) cycloaddition to form a trifluoromethylated pyrazoline, followed by oxidation. However, I am isolating a deacylated pyrazole instead of the expected fully substituted product. What could be the reason?
A4: The solvent used during the oxidation step plays a crucial role in the reaction outcome.[2][7] When oxidizing 5-acyl-pyrazolines, nonpolar solvents like hexane can promote a deacylative oxidation pathway, leading to the loss of the acyl group.[2][7] In contrast, polar solvents such as DMSO tend to preserve the acyl group, yielding the fully substituted pyrazole.[2][7]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyrazole Ring Formation
Symptoms:
-
¹H or ¹⁹F NMR of the crude product shows two distinct sets of signals for the desired pyrazole.
-
TLC analysis reveals two spots with very similar Rf values that are difficult to separate.
-
Isolated product has a broad melting point range.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Solutions:
-
Solvent Modification: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of the 3-trifluoromethyl isomer.[1]
-
Temperature Control: Lowering the reaction temperature may favor the kinetic product, potentially leading to a higher ratio of one regioisomer.
-
Catalyst Choice: While often run under acidic or neutral conditions, exploring different acid catalysts (e.g., p-TsOH, HCl) can sometimes influence the selectivity.
Quantitative Data on Solvent Effects:
| Solvent | Ratio of 3-CF₃ to 5-CF₃ Isomer | Reference |
| Ethanol (EtOH) | Low selectivity (mixture) | [1] |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | [1] |
Issue 2: Formation of Deacylated Byproduct During Oxidation
Symptoms:
-
The final product has a lower molecular weight than expected.
-
¹H NMR spectrum is missing signals corresponding to the acyl group.
-
Mass spectrometry confirms the loss of the acyl fragment.
Troubleshooting Workflow:
Caption: Troubleshooting deacylative oxidation.
Solutions:
-
Change of Solvent: To avoid deacylation, switch from nonpolar solvents (like hexane or DCM) to polar aprotic solvents (like DMSO or DMF) for the oxidation step.[2][7]
-
Temperature Management: Elevated temperatures in nonpolar solvents can drive the deacylation. Performing the oxidation at room temperature or below may suppress this side reaction.
Quantitative Data on Oxidation Conditions:
| Solvent | Temperature | Major Product | Reference |
| Hexane | Reflux | Deacylated Pyrazole (96%) | [2][7] |
| DMSO | Elevated | Fully Substituted Pyrazole | [2][7] |
| MeCN | Elevated | Mixture of Products | [2][7] |
| DCM | Room Temp | Deacylated Pyrazole (37%) | [2][7] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethyl-5-phenyl-1H-pyrazole
This protocol is adapted from the general principle of pyrazole synthesis via condensation of a 1,3-dicarbonyl compound with hydrazine.
Materials:
-
1,1,1-Trifluoro-4-phenyl-2,4-butanedione
-
Hydrazine hydrate
-
Ethanol or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for improved regioselectivity
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trifluoro-4-phenyl-2,4-butanedione (1 equivalent) in the chosen solvent (Ethanol or HFIP).
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired trifluoromethylated pyrazole.
Protocol 2: N-Alkylation of 3-(Trifluoromethyl)-1H-pyrazole
This protocol describes a general method for the N-alkylation of a pre-formed pyrazole.
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromoacetate)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
To a solution of 3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents) at room temperature.
-
Stir the suspension for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting mixture of regioisomers by column chromatography on silica gel.
Logical Relationship of Side Reactions:
Caption: Formation pathways of products and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chlorination of benzotrifluoride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of benzotrifluoride.
Troubleshooting Guide
This section addresses common issues encountered during the chlorination of benzotrifluoride, offering potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion
Low conversion of the starting material is a frequent challenge. Several factors can contribute to this issue.
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient or Inactive Catalyst | For electrophilic chlorination, a Lewis acid catalyst like ferric chloride (FeCl₃) is crucial.[1] Ensure the catalyst is anhydrous and used in the appropriate molar ratio. Consider adding fresh catalyst if deactivation is suspected. For certain applications, a combination of a metal chloride (e.g., iron trichloride, antimony pentachloride) and a co-catalyst like iodine or sulfur monochloride can enhance selectivity and yield.[2][3] |
| Poor Quality Reagents | Moisture can deactivate the Lewis acid catalyst. Ensure that benzotrifluoride is dry and the chlorine gas is anhydrous.[1] Benzotrifluoride can react with water to release benzoic acid and hydrogen fluoride.[4] |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate of chlorination. For monochlorination using FeCl₃, temperatures are often maintained between 65-75°C.[2] Lowering the temperature (e.g., 0-40°C) may be necessary when using more active catalyst systems to control selectivity.[3] |
| Inadequate Mixing | Poor agitation can lead to localized reagent concentration gradients and inefficient catalyst dispersion. Ensure vigorous and consistent stirring throughout the reaction.[1] |
| Premature Termination of Reaction | The reaction may require more time to reach completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.[1] The reaction endpoint can also be determined by monitoring the specific gravity of the mixture.[2] |
Problem 2: Poor Selectivity & Isomer Formation
The trifluoromethyl group is strongly meta-directing, but the formation of undesired ortho and para isomers is a common issue.[2]
Possible Causes & Solutions
| Cause | Recommended Action |
| Standard Catalyst System | While effective, standard Lewis acids like FeCl₃ alone can produce a mixture of isomers. The boiling point of the para isomer is very close to the meta isomer, making separation by distillation difficult.[2] |
| High Reaction Temperature | Higher temperatures can sometimes reduce selectivity by favoring the formation of thermodynamically stable byproducts. |
| Suboptimal Catalyst Choice | The choice of catalyst can significantly influence the isomer ratio. |
Strategies for Improving Meta-Selectivity
| Strategy | Description | Resulting m/p Ratio |
| Sulfur-based Co-catalyst | The addition of a small amount of sulfur, sulfur monochloride, or sulfur dichloride to a ferric chloride catalyst system can significantly increase the proportion of the meta-isomer.[2] | > 10:1[2] |
| Iodine Co-catalyst | Using a combination of a metal chloride (e.g., FeCl₃, SbCl₅) and iodine as a co-catalyst has been shown to enhance selectivity for m-chlorobenzotrifluoride.[3] | ≥ 14:1[3] |
Problem 3: Formation of Polychlorinated Byproducts
Over-chlorination can lead to the formation of dichlorobenzotrifluorides and other more highly chlorinated species, reducing the yield of the desired monochloro-product.[1][2]
Possible Causes & Solutions
| Cause | Recommended Action |
| Excess Chlorinating Agent | A high molar ratio of chlorine to benzotrifluoride increases the likelihood of multiple chlorination events. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the consumption of the starting material can lead to further chlorination of the product. |
| High Reaction Temperature | Elevated temperatures can increase the rate of subsequent chlorination reactions. |
Mitigation Strategies
-
Control Stoichiometry: Carefully control the amount of chlorine gas introduced. The mole ratio of chlorine to benzotrifluoride should not exceed 1.0 for monochlorination.[3]
-
Monitor Reaction Progress: Use GC analysis to monitor the disappearance of the starting material and the appearance of the desired product and byproducts. Stop the reaction once the optimal conversion has been achieved.[1]
-
Optimize Temperature: Lowering the reaction temperature can help to reduce the rate of over-chlorination.[1]
Troubleshooting Workflow
Here is a logical workflow for troubleshooting common issues during the chlorination of benzotrifluoride.
Caption: Troubleshooting workflow for benzotrifluoride chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the electrophilic chlorination of benzotrifluoride?
A1: Anhydrous ferric chloride (FeCl₃) is a commonly used catalyst for the chlorination of benzotrifluoride.[2] Other Lewis acids can also be employed.
Q2: How can I improve the yield of the meta-chloro isomer?
A2: To significantly increase the concentration of the meta-chlorobenzotrifluoride, the use of a co-catalyst is recommended. Adding a catalytic amount of sulfur, sulfur monochloride, or sulfur dichloride to the ferric chloride catalyst can greatly diminish the production of the para and ortho isomers.[2] Another effective method is to use iodine in combination with a metal chloride catalyst like ferric trichloride or antimony pentachloride.[3]
Q3: What are the typical reaction conditions for the monochlorination of benzotrifluoride?
A3: In a typical procedure using a ferric chloride catalyst, dry benzotrifluoride is agitated with the catalyst while elemental chlorine is passed through the mixture at a temperature of 65-75°C.[2] The reaction is often monitored by checking the specific gravity of the mixture, with an endpoint around 1.33 at 15.5°C to maximize the monochloro product while limiting the formation of higher chlorinated benzotrifluorides.[2]
Q4: What are the main safety concerns when performing this chlorination?
A4: The primary hazards are associated with chlorine gas, which is highly toxic, corrosive, and can react violently with organic compounds.[5] The reaction can be exothermic, and there is a risk of runaway reactions. It is essential to work in a well-ventilated fume hood, use corrosion-resistant equipment, and wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[5][6] An emergency response plan should be in place.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking periodic samples and analyzing them by Gas Chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.[1] Another method is to monitor the specific gravity of the reaction mixture.[2]
Q6: How are the different isomers of chlorobenzotrifluoride typically separated?
A6: The ortho-chlorobenzotrifluoride can be separated by fractional distillation due to its higher boiling point. However, the para and meta isomers have very close boiling points, making their separation by distillation very difficult.[2] Therefore, optimizing the reaction for high meta-selectivity is crucial.
Experimental Protocols
Protocol 1: High Meta-Selectivity Monochlorination of Benzotrifluoride
This protocol is adapted from a patented process designed to maximize the yield of meta-chlorobenzotrifluoride.[2]
Materials:
-
Benzotrifluoride (dry, purified)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Sulfur Monochloride (S₂Cl₂)
-
Chlorine Gas (Cl₂)
-
Nitrogen Gas (N₂)
Equipment:
-
Glass-lined or other suitable chlorination reactor equipped with a stirrer, gas inlet tube, thermometer, and a reflux condenser vented to a scrubber.
-
Heating mantle or oil bath.
-
Apparatus for monitoring specific gravity.
Procedure:
-
Charge the dry chlorination reactor with benzotrifluoride.
-
Add anhydrous ferric chloride (e.g., ~0.05% by weight of benzotrifluoride).
-
Add sulfur monochloride (e.g., 0.015 to 0.2 mole percent based on the benzotrifluoride).
-
Begin agitation and heat the mixture to the desired reaction temperature (e.g., 65-75°C).
-
Introduce dry chlorine gas into the mixture at a controlled rate. The reaction should be performed in the absence of light.
-
Monitor the reaction progress by periodically measuring the specific gravity of the reaction mixture.
-
Continue the chlorination until the specific gravity reaches approximately 1.33 at 15.5°C.
-
Stop the chlorine flow and purge the reactor with nitrogen to remove any unreacted chlorine and hydrogen chloride.
-
The crude product can then be neutralized (e.g., with a dilute caustic solution), washed, dried, and purified by fractional distillation.
Product Analysis and Purification Workflow
This diagram outlines the typical workflow from the crude reaction product to the purified final product.
Caption: Post-reaction workup and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. US3234292A - Process for chlorinating benzotrifluoride - Google Patents [patents.google.com]
- 3. US4691066A - Process of preparing metachlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. youtube.com [youtube.com]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
Stability and degradation of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Disclaimer: The following information regarding the stability and degradation of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile is based on data from structurally analogous compounds and general chemical principles. Specific experimental data for this compound is limited in publicly available literature. This guide is intended for use by qualified researchers and professionals who can apply this information in the context of their own experimental designs and safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure, the most probable degradation pathways for this compound include:
-
Hydrolysis of the nitrile group: This is a common reaction for benzonitriles, proceeding first to the corresponding benzamide and then to the benzoic acid derivative. This can occur under both acidic and basic conditions.
-
Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation, potentially leading to dechlorination or other structural rearrangements upon exposure to UV or visible light.
-
Metabolic degradation: In biological systems, degradation may occur through hydroxylation of the aromatic ring, followed by conjugation, or hydrolysis of the nitrile group.
Q2: How stable is the trifluoromethyl group on the aromatic ring?
The trifluoromethyl group is generally considered to be chemically stable and resistant to degradation under many conditions. However, under forcing conditions, such as strong nucleophilic attack or high temperatures, degradation of the trifluoromethyl group could potentially occur, leading to the formation of a carboxylic acid group at that position.
Q3: What are the likely degradation products I should be looking for?
Researchers should primarily look for products resulting from the hydrolysis of the nitrile group. Key potential degradation products are summarized in the table below.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after sample storage in aqueous solution.
-
Possible Cause: Hydrolysis of the nitrile group.
-
Troubleshooting Steps:
-
Confirm the identity of the new peaks using LC-MS. Compare the mass with the expected masses of 2,6-Dichloro-4-(trifluoromethyl)benzamide and 2,6-Dichloro-4-(trifluoromethyl)benzoic acid.
-
Analyze a freshly prepared sample to confirm that the new peaks are not present initially.
-
If hydrolysis is confirmed, prepare samples in a non-aqueous solvent (e.g., acetonitrile, methanol) and analyze them promptly. If an aqueous solution is necessary, use a buffered solution at a neutral or slightly acidic pH and store it at a low temperature (2-8 °C) for a minimal amount of time.
-
Issue 2: Loss of compound purity after exposure to laboratory light.
-
Possible Cause: Photodegradation.
-
Troubleshooting Steps:
-
Protect samples from light by using amber vials or by wrapping vials in aluminum foil.
-
Minimize the exposure of the compound to light during experimental procedures.
-
To confirm photodegradation, intentionally expose a solution of the compound to a UV lamp and monitor the appearance of degradation products by HPLC.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Metabolic degradation of the compound by cellular enzymes.
-
Troubleshooting Steps:
-
Investigate the metabolic stability of the compound in the specific biological system being used (e.g., cell culture, microsomes).
-
Analyze the cell culture media or biological matrix for the presence of potential metabolites, such as hydroxylated derivatives or the hydrolyzed benzamide and benzoic acid forms.
-
Consider the use of metabolic inhibitors if the goal is to study the parent compound's activity.
-
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product Name | Chemical Structure | Expected Molecular Weight |
| Hydrolysis (Amide) | 2,6-Dichloro-4-(trifluoromethyl)benzamide | C₈H₄Cl₂F₃NO | 258.02 |
| Hydrolysis (Acid) | 2,6-Dichloro-4-(trifluoromethyl)benzoic acid | C₈H₃Cl₂F₃O₂ | 259.01 |
| Reductive Dechlorination | 2-Chloro-4-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | 205.56 |
| Photodegradation | Varies (e.g., dechlorinated, hydroxylated species) | - | - |
| Metabolic Hydroxylation | Hydroxy-2,6-dichloro-4-(trifluoromethyl)benzonitrile | C₈H₂Cl₂F₃NO | 255.00 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 N HCl.
-
Heat the solution at 80°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of water.
-
Heat the solution at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an untreated control solution.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Exposure:
-
Transfer the solution to a quartz cuvette or a clear glass vial.
-
Expose the sample to a light source that provides both UV and visible light (e.g., a xenon lamp or a D65/ID65 lamp) according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
-
Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by a stability-indicating HPLC method.
Mandatory Visualization
Caption: Predicted hydrolysis pathway of this compound.
Caption: General workflow for conducting forced degradation studies.
Technical Support Center: Solvent Effects on Reactions of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethyl)benzonitrile. The content focuses on the impact of solvent selection on common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the two chlorine-bearing carbons on the aromatic ring. The strong electron-withdrawing effects of the para-trifluoromethyl (-CF₃) and ortho-cyano (-CN) groups, as well as the ortho-chlorine atoms, make the ring highly electron-deficient. This electronic arrangement activates the chlorine atoms for Nucleophilic Aromatic Substitution (SNAr).
Q2: How does solvent choice generally impact Nucleophilic Aromatic Substitution (SNAr) reactions?
Solvent selection is critical in SNAr reactions as it influences the nucleophile's reactivity and the stability of the reaction intermediates. Solvents are broadly categorized as polar aprotic and polar protic, each having distinct effects.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They possess high dielectric constants that help dissolve ionic nucleophiles but lack acidic protons. Consequently, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive. This leads to significantly faster reaction rates.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can solvate anionic nucleophiles through hydrogen bonding.[1] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which in turn slows down the SNAr reaction.[2][3]
Q3: Which solvents are recommended for SNAr reactions with this compound?
For optimal reaction rates and yields, polar aprotic solvents are highly recommended.
-
Excellent Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N,N-Dimethylacetamide (DMA).
-
Acceptable Choices: Tetrahydrofuran (THF), 1,4-Dioxane (often requires higher temperatures).
-
Use with Caution: Polar protic solvents like ethanol or methanol can be used but typically result in much slower reactions and may require significantly higher temperatures or stronger bases.
Q4: Can the solvent participate in side reactions?
Yes. Some common aprotic polar solvents can degrade or participate in reactions under certain conditions. For instance, N,N-Dimethylformamide (DMF) can decompose at high temperatures (above 150°C) and can sometimes act as a nucleophile itself, leading to the formation of unwanted amide byproducts.[3] It is crucial to use high-purity, dry solvents to avoid side reactions caused by impurities like water.
Q5: Are there other potential side reactions besides those involving the solvent?
While the primary reaction is the displacement of one or both chlorine atoms, a potential side reaction, though less common, could involve the trifluoromethyl group. In reactions with certain nucleophiles, compounds with trihalogenomethyl groups ortho or para to a leaving group have been observed to undergo attack at the side chain.[4] This could lead to complex product mixtures. Monitoring the reaction closely by TLC or HPLC is essential to detect the formation of unexpected byproducts.
Experimental Protocols & Data
General Experimental Protocol for Monosubstitution
This protocol describes a general procedure for a nucleophilic aromatic substitution reaction to replace one chlorine atom on this compound.
Disclaimer: This is a conceptual protocol based on standard SNAr methodologies and requires optimization for specific nucleophiles and reaction scales.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN).
-
Addition of Reagents: Add the desired nucleophile (1.0 - 1.2 eq.) to the solution. If the nucleophile is used as a salt (e.g., sodium methoxide), it can be added directly. If it is a neutral species (e.g., an amine), a non-nucleophilic base such as Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.) should be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80°C, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the reaction solvent and salts.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation: Expected Solvent Effects on Reaction Rate
The following table summarizes the expected relative reaction rates for the reaction of this compound with a generic nucleophile (e.g., an alkoxide) in various solvents. This data is illustrative and based on established principles of solvent effects in SNAr reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | +++++ | High polarity, non-protic nature maximizes nucleophile reactivity. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ++++ | Similar to DMSO, effectively solvates cations without deactivating the anionic nucleophile. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | +++ | Good polarity, though generally a slightly less effective solvent for SNAr than DMSO or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | ++ | Lower polarity may result in solubility issues and slower rates. |
| Ethanol (EtOH) | Polar Protic | 24 | + | Protic nature solvates and deactivates the nucleophile via hydrogen bonding, slowing the reaction.[2][3] |
| Water (H₂O) | Polar Protic | 80 | + | Very high polarity but strong hydrogen bonding significantly reduces nucleophilicity.[1][2] |
Troubleshooting Guide
Problem 1: Low yield or no reaction.
-
Potential Cause: The nucleophile is being deactivated by a protic solvent.
-
Potential Cause: The starting materials have poor solubility in the chosen solvent.
-
Recommended Solution: If your reactants are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar solvent (e.g., from THF to DMSO). Gentle heating can also improve solubility, but monitor for potential decomposition.
-
-
Potential Cause: The solvent is not anhydrous.
-
Recommended Solution: Trace amounts of water can hydrolyze the starting material or react with strong bases. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Problem 2: Formation of multiple unexpected products.
-
Potential Cause: The reaction is proceeding to disubstitution (replacement of both chlorine atoms).
-
Recommended Solution: This occurs if an excess of the nucleophile is used or if the reaction temperature is too high. Reduce the stoichiometry of the nucleophile to 1.0 equivalent and consider running the reaction at a lower temperature to improve selectivity for the monosubstituted product.
-
-
Potential Cause: The solvent is participating in the reaction.
-
Recommended Solution: As mentioned, solvents like DMF can sometimes produce byproducts.[3] If you observe an unexpected amide impurity and are using DMF at high temperatures, consider switching to an alternative polar aprotic solvent like DMSO.
-
-
Potential Cause: Incomplete hydrolysis of the nitrile group (if the reaction is a hydrolysis).
-
Recommended Solution: If the intended reaction is the hydrolysis of the nitrile to a carboxylic acid, the formation of the intermediate amide is a common issue. To drive the reaction to completion, you may need to use more stringent conditions, such as increasing the concentration of the acid or base or extending the reaction time at reflux.[6]
-
Problem 3: Difficulty in product isolation/purification.
-
Potential Cause: The solvent has a high boiling point and is difficult to remove.
-
Recommended Solution: Solvents like DMSO (b.p. 189°C) and DMF (b.p. 153°C) can be challenging to remove completely. After the initial extraction, perform multiple aqueous washes to pull the residual solvent out of the organic layer. For final traces, techniques like lyophilization (freeze-drying) or Kugelrohr distillation may be necessary if the product is stable. Alternatively, consider starting with a lower-boiling solvent like acetonitrile if the reaction conditions permit.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of Fipronil Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fipronil and its intermediates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical intermediates in the synthesis of Fipronil?
A1: The synthesis of Fipronil involves several key intermediates. The most crucial include 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole and its thioether precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole. The final step typically involves the oxidation of the thioether to the corresponding sulfoxide, which is Fipronil.
Q2: Which catalysts are commonly used for the synthesis of Fipronil?
A2: A variety of catalysts can be employed depending on the specific synthetic step. For the conversion of the pyrazole intermediate to Fipronil, amine hydrochlorides such as diethylamine hydrochloride have been shown to be effective.[1] Other approaches have utilized iron-based catalysts for sulfenylation reactions.[2] The oxidation step often employs oxidizing agents in acidic media, and in some processes, phase transfer catalysts have been used, although methods to avoid them have also been developed.[3]
Q3: How can I minimize the formation of the sulfone impurity during Fipronil synthesis?
A3: The formation of the corresponding sulfone, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]-1H-pyrazole-3-carbonitrile, is a common issue arising from over-oxidation.[1][4] To minimize this impurity, careful control of reaction conditions is crucial. This includes using the appropriate amount of oxidizing agent and catalyst, as well as maintaining the optimal reaction temperature and time. For instance, a patented process suggests that using a sufficient quantity of diethylamine hydrochloride catalyst can lead to a high yield of Fipronil with sulfone impurity levels as low as 0% to 0.5%.[1]
Troubleshooting Guide
Issue 1: Low Yield of Fipronil
-
Possible Cause: Inefficient catalysis or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Quantity: Ensure the correct molar ratio of the catalyst to the starting material. For diethylamine hydrochloride, a minimum of 219 grams per mole of the pyrazole intermediate is recommended to achieve yields greater than 85%.[1]
-
Reaction Temperature: Maintain the recommended reaction temperature. For the reaction involving trifluoromethyl sulfinyl chloride and diethylamine hydrochloride, a temperature range of 40°C to 80°C is suggested, with an optimal range of 48-55°C.[1]
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. A reaction time of 2 to 8 hours is generally recommended for the aforementioned process.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Halogenated solvents like ethylene dichloride are commonly used.[1]
-
Issue 2: High Levels of Sulfone Impurity
-
Possible Cause: Over-oxidation of the thioether precursor or the Fipronil product itself.[1][]
-
Troubleshooting Steps:
-
Control of Oxidizing Agent: Carefully control the stoichiometry of the oxidizing agent.
-
Catalyst Selection and Quantity: As mentioned, using an adequate amount of a suitable catalyst like diethylamine hydrochloride can suppress sulfone formation.[1]
-
Temperature Control: Avoid excessive temperatures during the oxidation step, as this can promote over-oxidation.
-
Work-up Procedure: The method of quenching the reaction and isolating the product can influence purity. Drowning the reaction mass in a calcium chloride solution has been reported to give a better yield and purity compared to other methods.[1]
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Presence of closely related impurities, such as the sulfone analog, making separation challenging.[1]
-
Troubleshooting Steps:
-
Recrystallization: Employ appropriate solvent systems for recrystallization. Mixtures of ethyl acetate and chlorobenzene have been used for purifying crude Fipronil.
-
Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate Fipronil from its impurities.
-
Process Optimization: Focus on optimizing the reaction conditions to minimize impurity formation from the outset, which will simplify the purification process.
-
Data Presentation
Table 1: Catalyst Performance in Fipronil Synthesis
| Catalyst | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Sulfone Impurity (%) | Reference |
| Diethylamine Hydrochloride (164.25 g) | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (321 g) | Trifluoromethyl sulfinyl chloride (175.3 g) | Ethylene Dichloride | 60 | 5 | ~75-80 | ~95-97 | ~0-0.5 | [1] |
| Diethylamine Hydrochloride (219 g) | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | Trifluoromethyl sulfinyl chloride | Ethylene Dichloride | Not specified | Not specified | >85 | Not specified | Not specified | [1] |
| Diethylamine Hydrochloride (273.75 g) | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (321 g) | Trifluoromethyl sulfinyl chloride (183 g) | Ethylene Dichloride | 50 | 5 | ~85-90 | ~95-97 | ~0-0.5 | [1] |
| None (Oxidation Process) | 5-amino-3-cyano-1-(2,6-dichloro-4-trifluromethylphenyl)-4-trifluromethylthio pyrazole | Oxidizing Agent | Not specified | Not specified | Not specified | 97-99 (crude) | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Fipronil using Diethylamine Hydrochloride Catalyst [1]
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Reaction Setup: In a suitable reactor, charge 321 g of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, 1.0 g of Boric acid, 2.0 g of Calcium Chloride, and 273.75 g of dry diethylamine hydrochloride in ethylene dichloride.
-
Heating: Heat the mixture to 50°C with stirring.
-
Reagent Addition: Add 183 g of trifluoromethyl sulfinyl chloride to the mixture while maintaining stirring.
-
Reaction: Continue stirring at 50°C for 5 hours.
-
Cooling: Cool the reaction mixture to 25°C.
-
Work-up: Add 2900 ml of ethylene dichloride and 400 ml of water to the cooled reaction mixture.
-
Neutralization & Isolation: Neutralize the mixture, separate the organic phase, and cool to precipitate Fipronil. Filter, wash, and dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Fipronil.
Caption: Troubleshooting logic for Fipronil synthesis issues.
References
- 1. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20140194630A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. AU2020243450B2 - A process for synthesis of Fipronil - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Benzonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing impurities in large-scale benzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for benzonitrile?
The two primary industrial methods for synthesizing benzonitrile are the ammoxidation of toluene and the dehydration of benzamide. The ammoxidation of toluene is a gas-phase reaction where toluene, ammonia, and air are reacted at high temperatures over a catalyst.[1][2] The dehydration of benzamide involves removing a molecule of water from benzamide using a dehydrating agent.[3]
Q2: What are the typical impurities found in benzonitrile produced by toluene ammoxidation?
Common byproducts in the ammoxidation of toluene include carbon monoxide (CO), carbon dioxide (CO₂), benzaldehyde, benzoic acid, and benzene.[4] The formation of these impurities is often due to over-oxidation or side reactions.[4]
Q3: What are the main impurities to consider in the dehydration of benzamide route?
The most common impurity in this method is unreacted benzamide. Other potential impurities can arise from side reactions depending on the dehydrating agent used and the reaction conditions. Water is also a critical impurity to control, as its presence can hinder the reaction.[5]
Q4: How can I effectively remove water from my benzonitrile product?
Water can be removed by drying the benzonitrile with agents like CaSO₄, CaCl₂, MgSO₄, or K₂CO₃, followed by distillation.[6][7] For stringent applications requiring anhydrous conditions, distillation from a strong dehydrating agent like phosphorus pentoxide (P₂O₅) under reduced pressure is effective. Karl Fischer titration is the recommended analytical method for quantifying water content.
Q5: My benzonitrile has a yellow tint. What could be the cause and is it still usable?
A yellow color in benzonitrile often indicates the presence of impurities. For applications that are sensitive to impurities, such as in organometallic chemistry or catalysis, purification is highly recommended to ensure predictable and successful outcomes.
Troubleshooting Guides
Ammoxidation of Toluene
Issue 1: Low Benzonitrile Yield and Selectivity
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-oxidation | The reaction temperature is too high, leading to the formation of CO and CO₂. Solution: Decrease the reaction temperature to minimize the complete combustion of toluene.[4] |
| Byproduct Formation | Undesired side reactions are producing benzene, benzaldehyde, or benzoic acid. Solution: Optimize the catalyst and reaction conditions. V₂O₅ supported on anatase TiO₂ is a known effective catalyst.[4] Adjusting the NH₃/toluene ratio can also suppress the formation of oxygenated byproducts.[4] |
| Suboptimal NH₃/Toluene Ratio | An insufficient amount of ammonia can lead to an increase in oxidation byproducts. Solution: Increase the NH₃/toluene molar ratio to favor the formation of benzonitrile.[4] |
Issue 2: Rapid Catalyst Deactivation
| Potential Cause | Troubleshooting Steps & Solutions |
| Coking/Fouling | Carbonaceous deposits (coke) are blocking the active sites on the catalyst. Solution: Implement a catalyst regeneration procedure, which may involve controlled oxidation to burn off the coke. |
| Sintering | High reaction temperatures are causing the active metal particles on the catalyst to agglomerate, reducing the active surface area. Solution: Operate within the recommended temperature range for the specific catalyst to prevent thermal degradation. |
| Poisoning | Impurities in the feed stream (e.g., sulfur or chlorine compounds) are irreversibly binding to the active sites. Solution: Ensure the purity of the toluene and ammonia feedstocks by implementing appropriate purification steps before they enter the reactor. |
Dehydration of Benzamide
Issue 1: Incomplete Conversion to Benzonitrile
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Dehydrating Agent | The chosen dehydrating agent is not strong enough or is used in an insufficient amount. Solution: Select a more powerful dehydrating agent or increase the stoichiometric ratio of the current agent. Refer to the data table below for a comparison of common dehydrating agents. |
| Presence of Water | Residual moisture in the starting material or solvent is quenching the dehydrating agent. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Suboptimal Reaction Temperature | The temperature is too low for the dehydration to proceed efficiently. Solution: Gradually increase the reaction temperature while monitoring the reaction progress. For some reagents, heating to reflux may be necessary. |
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Benzamide Dehydration
| Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 220-240 | 1-2.5 min (Microwave) | 90 | [8] |
| Thionyl Chloride (SOCl₂) | Dichloroethane | Room Temperature to Reflux | Not Specified | Good to Excellent | [3] |
| Phosphorus Oxychloride (POCl₃) | Chloroform (CHCl₃) | 0 to Reflux | Not Specified | Good to Excellent | [3] |
| Ammonium Sulphamate | None (Neat) | 150-200 | 5 hours | 66 | [1] |
Experimental Protocols
Protocol 1: Purity Analysis of Benzonitrile by Gas Chromatography (GC)
Objective: To separate and quantify benzonitrile and its common volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV.
-
Scan Range (MS): m/z 40-550.
Sample Preparation:
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Accurately prepare a stock solution of a benzonitrile reference standard in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the benzonitrile to be analyzed at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the GC system with the specified conditions.
-
Inject a solvent blank to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time of benzonitrile and to calibrate the detector response.
-
Inject the sample solution.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known standards or by using a mass spectrometer for identification.
Protocol 2: Purity Analysis of Benzonitrile by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of benzonitrile and quantify non-volatile impurities such as benzamide and benzoic acid.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
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25-30 min: 70% B
-
30-31 min: 70-30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of a benzonitrile reference standard in the mobile phase (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the benzonitrile to be analyzed at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a stable baseline.
-
Inject the standard solution in duplicate to check for reproducibility.
-
Inject the sample solution.
-
Process the chromatograms to determine the peak areas. The purity of the benzonitrile sample is calculated based on the area percentage of all peaks in the chromatogram.
Mandatory Visualization
Caption: Troubleshooting workflow for managing impurities in benzonitrile synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in ammoniation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in ammoniation reactions.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
FAQ 1: My ammoniation reaction has a very low conversion rate. Where should I start troubleshooting?
Low conversion rates can stem from a variety of factors. A systematic approach is crucial to identifying the root cause.
Initial Checks:
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Reagent Purity and Integrity:
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Water Content: Ensure all reagents, solvents, and starting materials are anhydrous. Water can hydrolyze intermediates, such as imines in reductive amination, or deactivate catalysts.[1][2]
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Reagent Stability: Verify the stability and activity of your reagents, especially temperature- or air-sensitive ones like certain catalysts and reducing agents.[1][2] Aldehydes, for instance, can be prone to side reactions like aldol condensations.[1]
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Catalyst Activity: Catalyst deactivation is a frequent cause of low conversion.[3][4][5] This can be due to impurities, air sensitivity, or poisoning by functional groups on the substrates.[2] Running a control reaction with a known substrate can confirm catalyst activity.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Stoichiometry: Double-check the molar ratios of your reactants. An insufficient excess of a reagent can lead to incomplete reactions.[6]
-
Mixing: Ensure vigorous and efficient stirring to maximize contact between reactants, especially in heterogeneous reactions or when introducing gases.[7]
-
FAQ 2: In my reductive amination, I'm observing the formation of an alcohol byproduct from my carbonyl starting material. How can I prevent this?
The formation of an alcohol byproduct indicates that the reduction of the carbonyl group is competing with or occurring faster than the formation and reduction of the imine intermediate.[2]
Solutions:
-
Choice of Reducing Agent: The choice of reducing agent is critical. A highly reactive reducing agent can reduce the carbonyl before imine formation. Consider using a milder, more selective reducing agent.[1][8]
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pH Optimization: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] At this pH, the carbonyl is activated for nucleophilic attack by the amine. If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, carbonyl activation is insufficient.[1][8]
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Sequential Addition: Allow sufficient time for the imine to form before introducing the reducing agent.[8] Monitoring the reaction by TLC or NMR can confirm imine formation.[1]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Optimal pH | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | High | Neutral to slightly basic | Cost-effective, readily available. | Can reduce aldehydes and ketones; requires careful addition.[1][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Slightly acidic (4-6) | Selective for iminium ions in the presence of carbonyls.[1][8] | Toxic cyanide byproduct; can be sluggish.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | Slightly acidic | Selective, non-toxic byproducts, good for one-pot reactions.[1][9] | Higher molecular weight, can be hygroscopic.[1] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies with catalyst | Neutral | "Green" method, high atom economy. | Can reduce other functional groups; requires specialized equipment.[1] |
FAQ 3: How do temperature and pressure affect the conversion rate of my gas-phase ammoniation reaction (e.g., Haber-Bosch type)?
For equilibrium-limited gas-phase reactions like ammonia synthesis, temperature and pressure are critical and often have opposing effects on reaction rate and equilibrium position.
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Temperature: Ammonia synthesis is an exothermic reaction.[10][11] Therefore, lower temperatures favor a higher equilibrium yield of ammonia. However, lower temperatures also lead to a slower reaction rate.[10][12] Industrial processes use a compromise temperature (e.g., 450°C) to achieve an acceptable reaction rate.[11][13]
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Pressure: Increasing the pressure favors the formation of ammonia, as the forward reaction leads to a reduction in the number of gas molecules.[11][14] Higher pressure increases both the reaction rate and the equilibrium conversion.[14][15]
Table 2: Effect of Temperature and Pressure on Ammonia Yield (Illustrative Data for Haber-Bosch Process)
| Pressure (atm) | Temperature (°C) | Ammonia Yield (%) |
| 10 | 400 | ~4 |
| 10 | 500 | ~2 |
| 100 | 400 | ~25 |
| 100 | 500 | ~10 |
| 200 | 400 | ~40-45 |
| 200 | 450 | ~36 |
Note: These are approximate values to illustrate the trend. Actual yields depend on the specific catalyst and process conditions.
FAQ 4: My catalyst seems to have deactivated. What are the common causes and how can I mitigate this?
Catalyst deactivation leads to a decline in reaction rate and conversion.[3][5]
Common Causes of Deactivation:
-
Poisoning: Strong chemical interaction of impurities (e.g., sulfur, lead, mercury) with the active sites of the catalyst.[4][5]
-
Coking/Fouling: Deposition of carbonaceous materials or other residues on the catalyst surface, blocking active sites.[4][5]
-
Sintering/Thermal Degradation: High temperatures can cause the loss of active surface area through crystallite growth.[4][5]
-
Leaching: Dissolution of active components in the reaction medium, particularly in liquid-phase reactions.[5]
-
Formation of Stable Complexes: The catalyst can form stable, inactive complexes with ammonia or other species in the reaction mixture.[16]
Mitigation Strategies:
-
Purify Reactants: Ensure starting materials and gas feeds are free of potential catalyst poisons.
-
Optimize Temperature: Operate within the recommended temperature range for the catalyst to avoid thermal degradation.[17]
-
Catalyst Regeneration/Replacement: In some cases, deactivated catalysts can be regenerated. If not, they will need to be replaced.[3]
-
Use of Pre-catalysts: Pre-catalysts can provide more consistent generation of the active catalytic species.[2]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a typical one-pot reductive amination using sodium triacetoxyborohydride.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane).
-
Acid Addition (Optional): Add acetic acid (1.0-1.2 equiv.) to catalyze imine formation.[1]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The progress can be monitored by TLC or NMR.[1]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction may be exothermic.[1]
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.[1]
Protocol 2: Ammonia Quantification using the Indophenol Blue Method
This is a common colorimetric method for determining ammonia concentration.
-
Sample Preparation: Prepare a protein-free supernatant of your sample if necessary.[18] Buffer the sample to an alkaline pH.
-
Reagent Addition: Add an alkaline phenol solution and a hypochlorite solution to the sample. These react with ammonia to form indophenol blue.[19]
-
Color Development: Allow time for the blue color to develop.
-
Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (typically around 630-655 nm).[20]
-
Calibration: Prepare a calibration curve using standard solutions of known ammonia concentrations.[19]
-
Calculation: Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve.[19]
Note: This method can be sensitive to the pH of the solution and the presence of certain interfering substances.[20][21]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How does catalyst deactivation impact ammonia purity in the final product? - Syamcat Catalyst Manufacturer FAQ [syamcat.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. brainly.in [brainly.in]
- 15. mdpi.com [mdpi.com]
- 16. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. epa.gov [epa.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Precursors in Fipronil Synthesis: Moving Beyond Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipronil, a broad-spectrum phenylpyrazole insecticide, is a molecule of significant commercial and scientific interest. Its synthesis has been a subject of extensive research, aiming for higher efficiency, cost-effectiveness, and greener chemical processes. While various synthetic routes have been explored, a common misconception revolves around the use of benzonitrile as a direct precursor for the pyrazole core of Fipronil. This guide clarifies the established synthetic pathways and provides a detailed comparison of the true precursors used in the formation of the critical 5-aminopyrazole-3-carbonitrile intermediate, a cornerstone in Fipronil synthesis. This analysis will focus on the performance of alternative dicyano reagents, supported by experimental data and detailed protocols.
The Established Synthetic Route to the Fipronil Core
Contrary to some assumptions, the industrial synthesis of Fipronil's pyrazole core does not typically start from benzonitrile. The key strategic bond formation to create the 5-aminopyrazole-3-carbonitrile ring system involves the condensation of a substituted phenylhydrazine with a three-carbon dicyano compound. For Fipronil, the specific phenylhydrazine is 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. The variability and focus of optimization often lie in the choice of the dicyano reagent.
Comparison of Key Dicyano Precursors
The selection of the dicyano precursor is critical as it influences reaction conditions, yield, and overall process efficiency. The two main classes of precursors are malononitrile derivatives. Below is a comparative analysis of commonly employed dicyano reagents.
| Precursor | Structure | Typical Reagent | Reported Yield | Reaction Conditions | Advantages | Disadvantages |
| Malononitrile Dimer | 2-aminoprop-1-ene-1,1,3-tricarbonitrile | Hydrazine Hydrate | ~71% for a related aminopyrazole[1] | Boiling ethanol, exothermic reaction.[1] | Readily available, one-step reaction with hydrazine. | The reaction can be highly exothermic and may require careful temperature control. |
| (Ethoxymethylene)malononitrile | EtO-CH=C(CN)₂ | Substituted Hydrazines | 47% - 93% for various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2] | Reflux in ethanol.[2][3] | High yields, good regioselectivity.[2] | May require synthesis from other starting materials. |
| Malononitrile (in three-component reaction) | CH₂(CN)₂ | Phenylhydrazine, Aldehyde | 85% - 93% for various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.[4][5] | 55 °C in H₂O/EtOH with catalyst.[4][5] | One-pot, high efficiency, green solvent system.[4][5] | Requires a specific catalyst and an additional aldehyde component. |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[1]
This protocol describes the synthesis of a related aminopyrazole, illustrating the general procedure.
-
Reaction Setup: A solution of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (2.64 g, 0.02 mol) in 20 ml of boiling ethanol is prepared in a suitable reaction vessel.
-
Reagent Addition: To the boiling solution, 85% hydrazine hydrate (1.1 g, 0.022 mol) is added at a rate that maintains the boiling of the reaction mixture without external heating. The reaction is highly exothermic and is accompanied by the evolution of ammonia.
-
Reaction Completion and Work-up: After the addition of hydrazine hydrate is complete, the reaction mixture is heated under reflux for an additional 15 minutes. It is then allowed to cool slowly to room temperature, followed by chilling.
-
Isolation and Purification: The precipitated product is collected by filtration and can be recrystallized from glacial acetic acid to yield 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (Ethoxymethylene)malononitrile[2][3]
This protocol outlines a general method for the synthesis of the Fipronil pyrazole core precursor.
-
Reaction Setup: In a 25 mL glass reactor under a nitrogen atmosphere and with magnetic stirring, the desired aryl hydrazine (1.2 mmol) is dissolved in absolute ethanol (2 mL).
-
Reagent Addition: (Ethoxymethylene)malononitrile (1.2 mmol) is added slowly to the solution.
-
Reaction Conditions: The reaction mixture is carefully brought to reflux and maintained for 4 hours.
-
Work-up and Isolation: After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by appropriate methods, such as recrystallization, to give the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile. For aryl hydrazine hydrochlorides, a prior neutralization step with triethylamine is required.[2]
Synthetic Pathway Diagrams
References
- 1. jocpr.com [jocpr.com]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Comparative analysis of different routes to synthesize Fipronil
A Comparative Guide to the Synthesis of Fipronil
Fipronil, a broad-spectrum phenylpyrazole insecticide, is a molecule of significant commercial and research interest. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides a comparative analysis of different synthetic pathways to Fipronil, supported by experimental data, to aid researchers and professionals in drug development and chemical synthesis.
Comparative Analysis of Synthetic Routes
The primary and most commercially viable route to Fipronil involves the synthesis of a key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (often referred to as Fipronil sulfide), followed by its oxidation to Fipronil. The key variations in the synthesis lie in the choice of oxidizing agents and reaction conditions for this final oxidation step. Below is a comparison of different methods described in the literature.
Table 1: Comparison of Different Oxidation Methods for Fipronil Synthesis
| Route | Oxidizing System | Solvent System | Reaction Time (hrs) | Yield (%) | Purity (%) | Reference |
| 1 | Hydrogen Peroxide / Trichloroacetic acid | Chlorobenzene | 20 | ~99 | 94 | [1][2][3] |
| 2 | Hydrogen Peroxide / Dibromoacetic acid | Chlorobenzene | 23 | 50-55.5 | 96 | [1][2][3] |
| 3 | Hydrogen Peroxide / Tribromoacetic acid | Chlorobenzene | 23 | 30 | 95.7 | [1][2][3] |
| 4 | Hydrogen Peroxide / Monobromoacetic acid | Chlorobenzene | 20 | 34 | 95 | [2][3] |
| 5 | Trifluoromethane sulfinyl chloride / Amine HCl | Ethylene dichloride | 5 | 75-90 | 95-97 | [4] |
Note: Yields and purities can vary based on the specific reaction scale and purification methods employed.
Synthetic Pathway Diagrams
The general synthetic pathway to Fipronil and a more detailed workflow for the oxidation step are illustrated below using Graphviz (DOT language).
References
- 1. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile, a key intermediate in various chemical syntheses. The following sections detail validated methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering insights into their respective performances and applications. The information is supported by experimental data derived from validated methods for the structurally analogous pesticide, fludioxonil, providing a strong basis for method development and validation for the target analyte.
Quantitative Data Summary
The performance of analytical methods is critical for accurate and reliable quantification. The following tables summarize key validation parameters for GC-MS and HPLC-UV methods, based on data from the analysis of structurally similar compounds in complex matrices such as agricultural products and soil.[1][2][3][4]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Performance Metric | Notes |
| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | Dependent on matrix and specific instrument sensitivity.[3] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | Routinely achievable in various food and environmental matrices.[1][3] |
| Linearity (r²) | > 0.99 | Over a typical concentration range of 0.01 to 2.00 mg/L.[2] |
| Recovery | 90 - 110% | Average recoveries in fortified samples.[1] |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate measurements.[2] |
Table 2: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Performance Data
| Parameter | Performance Metric | Notes |
| Limit of Detection (LOD) | ~0.4 µg/kg | Based on UPLC-MS/MS data for a close analog.[2] |
| Limit of Quantification (LOQ) | ~1.4 µg/kg | In tomato and soil matrices.[2] |
| Linearity (r²) | > 0.999 | For a concentration range of 0.01-2.00 mg/L.[2] |
| Recovery | 88 - 107% | In tomato and soil samples at various fortification levels.[2] |
| Precision (RSD) | < 7% | For replicate analyses in different matrices.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. The following protocols are based on established methods for similar analytes and provide a robust starting point for the quantification of this compound.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective determination of this compound in environmental and agricultural samples.
1. Sample Preparation:
-
Soil and Solid Samples:
-
Homogenize 10 g of the sample.
-
Extract with 20 mL of acetonitrile by shaking vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge.
-
Take a 1 mL aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) cleanup with 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for GC-MS analysis.
-
-
Water Samples:
-
To 500 mL of water sample, add 50 mL of saturated sodium chloride solution.
-
Perform liquid-liquid extraction with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
The concentrated extract is ready for GC-MS analysis.
-
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 25 °C/min.
-
Ramp to 200 °C at 5 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for this compound (m/z): 239 (M+), 212, 177.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust alternative for the quantification of this compound, particularly for samples that may not be amenable to GC analysis.
1. Sample Preparation:
-
The same extraction and cleanup procedures as described in the GC-MS protocol can be utilized. After the final centrifugation step, the supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (estimated to be around 230-250 nm based on the benzonitrile chromophore). A UV scan of a standard solution should be performed to determine the optimal wavelength.
Visualized Workflows and Relationships
To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for sample preparation and analysis.
References
A Comparative Guide to HPLC and GC-MS Methods for Fipronil Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Fipronil, a broad-spectrum phenylpyrazole insecticide, is a critical component in various agricultural and veterinary products.[1][2] Ensuring the purity of fipronil in technical materials and formulated products is paramount for its efficacy and safety. This guide provides an objective comparison of two common analytical techniques for fipronil purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented, supported by experimental data from various studies, will assist researchers and analysts in selecting the most suitable method for their specific needs.
At a Glance: HPLC vs. GC-MS for Fipronil Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fipronil, particularly in formulation analysis.[3][4][5][6][7][8][9][10] It is well-suited for non-volatile and thermally unstable compounds, offering robust and precise quantification.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, provides high sensitivity and specificity, making it an excellent choice for residue analysis and the identification of fipronil and its metabolites in complex matrices.[13][14][15][16][17][18][19]
The choice between HPLC and GC-MS will depend on the specific analytical requirements, such as the concentration levels of interest, the complexity of the sample matrix, and the need for structural confirmation of impurities.
Quantitative Performance Data
The following tables summarize the quantitative performance data for HPLC and GC-MS methods for fipronil analysis, extracted from various validated studies.
Table 1: HPLC Method Performance for Fipronil Analysis
| Parameter | Reported Values | Reference |
| Linearity (R²) | > 0.999 | [4] |
| > 0.997 | [3][5][8] | |
| Limit of Detection (LOD) | 15.1 µg/mL | [3][5][8] |
| Limit of Quantification (LOQ) | 45.9 µg/mL | [3][5][8] |
| 0.01 mg/kg | [19] | |
| Precision (RSD, %) | < 2% (Interday) | [3][5][8] |
| < 3% (Intraday) | [3][5][8] | |
| Accuracy (Recovery, %) | Not explicitly stated in percentages, but z-scores < 2 in interlaboratory comparisons indicate good accuracy. | [3][5][8] |
Table 2: GC-MS Method Performance for Fipronil Analysis
| Parameter | Reported Values | Reference |
| Linearity (R²) | 0.979 - 0.996 | [13][17] |
| > 0.999 | [15] | |
| Limit of Detection (LOD) | 6.2 ng/L | [13] |
| 0.003 mg/kg | [19] | |
| Limit of Quantification (LOQ) | 20.4 ng/L | [13] |
| 0.01 mg/kg | [19] | |
| Precision (RSD, %) | 1% - 5.3% (Intermediate Precision) | [13] |
| 2% - 13.4% (Repeatability) | [13] | |
| Accuracy (Recovery, %) | 86% - 112% | [13][17] |
Experimental Protocols
Detailed methodologies for representative HPLC and GC-MS experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the quantitative determination of fipronil in insecticide formulations.[3][4][6]
1. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of fipronil reference standard and dissolve it in the mobile phase (e.g., acetonitrile/water mixture) to prepare a stock solution.[4] Further dilute the stock solution to create a series of calibration standards.[4]
-
Sample Solution: Accurately weigh a quantity of the fipronil formulation, dissolve it in the mobile phase, and sonicate to ensure complete dissolution.[4] Filter the solution through a 0.45 µm filter before injection.[4]
2. HPLC Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v or 80:20 v/v).[3][4][6]
-
Injection Volume: 20 µL.[6]
3. Data Analysis:
-
Identify the fipronil peak in the chromatogram based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of fipronil in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of fipronil and its degradation products in various environmental matrices.[13][14][17]
1. Sample Preparation (using QuEChERS method for solid samples):
-
Homogenize the sample (e.g., soil, vegetable matter).
-
Perform a liquid-solid extraction with an appropriate solvent (e.g., acetonitrile).
-
Add partitioning salts to induce phase separation.
-
Clean up the extract using dispersive solid-phase extraction (d-SPE) with suitable sorbents to remove interfering matrix components.[20]
-
The final extract is then ready for GC-MS analysis.[19]
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., triple quadrupole).[15]
-
Column: Capillary column suitable for pesticide analysis (e.g., TG-5SilMS, 30 m x 0.25 mm x 0.25 µm).[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial oven temperature: e.g., 100°C.
-
Ramp to a final temperature: e.g., 280°C at a specific rate.
-
Hold at the final temperature for a set duration.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for enhanced selectivity and sensitivity.[18]
-
3. Data Analysis:
-
Identify fipronil and its metabolites based on their retention times and characteristic mass fragments.
-
Quantify the analytes using a calibration curve generated from the analysis of reference standards.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of fipronil.
Caption: HPLC experimental workflow for fipronil purity analysis.
Caption: GC-MS experimental workflow for fipronil residue analysis.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques for the determination of fipronil. HPLC offers a robust and straightforward method for purity assessment in formulations, while GC-MS provides superior sensitivity and selectivity for residue analysis in complex matrices. The choice of method should be guided by the specific analytical goals, required detection limits, and the nature of the sample. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of pesticide analysis and quality control.
References
- 1. Fipronil in eggs. Is LC-MS/MS the only option? A comparison study of LC-MS/MS and GC-ECD for the analysis of fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing Food for Fipronil Contamination [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. veterinarypharmacon.com [veterinarypharmacon.com]
- 5. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. View of DEVELOPMENT AND VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DETERMINATION OF FIPRONIL AND PYRIPROXYFEN IN A VETERINARY PHARMACEUTICAL PRODUCT [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. ANALYSIS OF INSECTICIDE GELS CONTAINING FIPRONIL BY RP HPLC | Nosikova | Fine Chemical Technologies [finechem-mirea.ru]
- 10. ANALYSIS OF INSECTICIDE GELS CONTAINING FIPRONIL BY RP HPLC | Nosikova | Fine Chemical Technologies [finechem-mirea.ru]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 13. Development, validation, and application of a method for the GC-MS analysis of fipronil and three of its degradation products in samples of water, soil, and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Development, validation, and application of a method for the GC-MS analysis of fipronil and three of its degradation products in samples of water, soil, and sediment. | Sigma-Aldrich [merckmillipore.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Fipronil determination using LC-MS or GC-MS after extraction [foodnavigator.com]
A Comparative Efficacy Analysis of Pesticides Derived from Benzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy and mechanisms of action of pesticides derived from different benzonitrile isomers. The focus is on the widely used herbicides ioxynil, bromoxynil, and dichlobenil, with additional insights into the pro-herbicide chlorthiamid and the broader insecticidal and fungicidal potential of benzonitrile derivatives. All quantitative data is supported by experimental findings to aid in research and development.
Herbicidal Benzonitrile Derivatives: A Tale of Two Mechanisms
Benzonitrile herbicides are broadly categorized based on their mode of action. Ioxynil and bromoxynil are post-emergence contact herbicides that primarily target broadleaf weeds in cereal crops by inhibiting photosynthesis.[1] In contrast, dichlobenil is a soil-applied herbicide effective against perennial weeds in woody ornamentals and non-crop areas through the inhibition of cellulose biosynthesis.[2]
Ioxynil and Bromoxynil: Disrupting the Plant's Energy Production
Ioxynil and bromoxynil share a similar chemical structure, differing only in the halogen atoms on the benzene ring (iodine in ioxynil and bromine in bromoxynil).[1] This structural similarity results in an identical primary mode of action: the inhibition of Photosystem II (PSII) in the chloroplasts.[1] By binding to the D1 protein of the PSII complex, they block the electron transport chain, leading to a rapid cessation of photosynthesis and the generation of reactive oxygen species that cause cellular damage.[1]
Furthermore, both herbicides act as uncouplers of oxidative phosphorylation in plant mitochondria.[1] This secondary action dissipates the proton gradient necessary for ATP synthesis, further starving the plant of energy.[1] Experimental data suggests that ioxynil is a more potent uncoupling agent than bromoxynil.[1]
While both herbicides control a similar spectrum of broadleaf weeds, ioxynil generally exhibits greater herbicidal activity than bromoxynil against several species.[1] The efficacy of these herbicides can be influenced by factors such as the weed species and growth stage, environmental conditions, and the specific formulation of the product.
| Herbicide | Target Weed | GR₅₀ (g a.i./ha) | Reference |
| Ioxynil | Amaranthus retroflexus | 75 | [2] |
| Bromoxynil | Amaranthus retroflexus | 120 | [2] |
| Ioxynil | Chenopodium album | 50 | [2] |
| Bromoxynil | Chenopodium album | 85 | [2] |
| Ioxynil | Sinapis arvensis | 40 | [2] |
| Bromoxynil | Sinapis arvensis | 65 | [2] |
GR₅₀: The herbicide concentration required to cause a 50% reduction in plant growth.
Dichlobenil: Inhibiting Cell Wall Formation
Dichlobenil's mode of action is fundamentally different from that of ioxynil and bromoxynil. As a cellulose biosynthesis inhibitor, it disrupts the formation of plant cell walls.[2] Specifically, it inhibits the motility of Cellulose Synthase (CESA) complexes in the plasma membrane, leading to an accumulation of these complexes and a halt in cell wall construction.[2] This makes it particularly effective as a pre-emergent herbicide, controlling weeds as they germinate.
Dichlobenil is particularly effective for the control of deep-rooted perennial weeds.
| Herbicide | Target Weed | Application Rate (kg a.i./ha) | Efficacy | Reference |
| Dichlobenil | Equisetum arvense (Field Horsetail) | 4.5 - 9.0 | Complete control for 2 years | [3] |
| Dichlobenil | Equisetum arvense (Field Horsetail) | 5.5 | 95% reduction in top growth | [4] |
| Dichlobenil | Equisetum arvense (Field Horsetail) | 11.0 | 100% reduction in top growth | [4] |
Chlorthiamid: A Pro-Herbicide
Chlorthiamid is a historical herbicide that is readily converted to dichlobenil in the soil.[5] Due to this conversion, it is considered a pro-herbicide of dichlobenil. Chlorthiamid itself is now largely obsolete.
Broader Pesticidal Activity of Benzonitrile Derivatives
Beyond herbicidal applications, the benzonitrile scaffold has been explored for other pesticidal activities.
Insecticidal Activity
Certain synthetic benzonitrile derivatives have demonstrated insecticidal properties. For instance, a series of cyano-benzylidene and bisbenzylidene derivatives have shown high mortality against the oleander aphid (Aphis nerii).
| Compound | Target Insect | LC₅₀ (ppm) after 24h | Reference |
| Compound 5 | Aphis nerii (nymphs) | 0.0141 | [6] |
| Compound 7 | Aphis nerii (nymphs) | 0.0210 | [6] |
| Acetamiprid (standard) | Aphis craccivora (nymphs) | 0.045 | [7] |
LC₅₀: The concentration of a substance that is lethal to 50% of the test organisms.
Fungicidal Activity
Novel benzonitrile derivatives are also being investigated for their antifungal potential. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown potent in vitro activity against the plant pathogenic fungus Botrytis fabae.
| Compound | Target Fungus | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [8] |
| Benzotriazole derivative (BTA3) | Candida parapsilosis | 32 | [9] |
| Benzotriazole derivative (BTA3) | Candida albicans | 64 | [9] |
MIC: Minimum Inhibitory Concentration required to prevent visible growth of a microorganism.
Experimental Protocols
Greenhouse Bioassay for Herbicidal Efficacy (GR₅₀ Determination)
This protocol outlines a general procedure for determining the dose-response relationship and calculating the GR₅₀ of a herbicide.
-
Plant Preparation: Seeds of the target weed species are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a specified growth stage (e.g., 2-4 true leaves) using a precision laboratory sprayer. A range of doses is applied to generate a dose-response curve. An untreated control group is included.
-
Data Collection: After a set period (e.g., 14-21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.
-
Data Analysis: The percentage of growth reduction relative to the untreated control is calculated for each dose. A non-linear regression model (e.g., four-parameter log-logistic) is used to fit the data and determine the GR₅₀ value.[2]
Assessment of Photosystem II Inhibition using Chlorophyll Fluorescence
Chlorophyll fluorescence is a non-invasive technique to assess the impact of herbicides on PSII.
-
Plant Treatment: Plants are treated with the herbicide as described in the greenhouse bioassay.
-
Dark Adaptation: Prior to measurement, a leaf from each plant is dark-adapted for at least 30 minutes.
-
Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure key fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm).[10]
-
Data Analysis: A decrease in the Fv/Fm ratio indicates inhibition of PSII. The percentage of inhibition is plotted against the herbicide concentration to determine the I₅₀ (concentration causing 50% inhibition).
Determination of Cellulose Content
This protocol is used to quantify the effect of cellulose biosynthesis inhibitors.
-
Sample Preparation: Plant material is harvested, freeze-dried, and ground to a fine powder.
-
Extraction: Non-cellulosic components are removed using a series of chemical treatments, such as with acetic and nitric acids (Updegraff method).[11]
-
Hydrolysis: The remaining cellulose is hydrolyzed to glucose using strong acid (e.g., sulfuric acid).[11]
-
Quantification: The amount of glucose is determined using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay (e.g., anthrone method).[11] The cellulose content is then calculated based on the glucose concentration.
Visualizing the Mechanisms of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Control of Field Horsetail | Weed Science | Cambridge Core [cambridge.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cellulose Content Analysis - Creative Proteomics [creative-proteomics.com]
A Spectroscopic Comparison of Benzonitrile and Its Key Reaction Products: Benzoic Acid and Benzylamine
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of benzonitrile and its primary hydrolysis and reduction products. This guide provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.
Benzonitrile, a versatile aromatic nitrile, serves as a crucial starting material in the synthesis of numerous organic compounds. Its transformation into key derivatives such as benzoic acid via hydrolysis and benzylamine through reduction are fundamental reactions in medicinal and process chemistry. A thorough understanding of the spectroscopic differences between the starting material and its products is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of the spectroscopic data for benzonitrile, benzoic acid, and benzylamine.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for benzonitrile, benzoic acid, and benzylamine.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Benzonitrile | C≡N (Nitrile) | 2229 (strong, sharp)[1] |
| C-H (Aromatic) | 3100-3000 (multiple weak bands)[2] | |
| C=C (Aromatic) | ~1600, ~1450 (medium) | |
| Benzoic Acid | O-H (Carboxylic Acid) | 3300-2500 (very broad)[3][4] |
| C=O (Carboxylic Acid) | 1710-1680 (strong)[4][5] | |
| C-O (Carboxylic Acid) | 1320-1210 (strong)[4] | |
| C-H (Aromatic) | 3100-3000 (multiple weak bands)[4] | |
| C=C (Aromatic) | ~1600, ~1450 (medium)[5] | |
| Benzylamine | N-H (Primary Amine) | 3372 and 3303 (two sharp bands)[6] |
| C-N (Amine) | 1250-1020 (weak to medium) | |
| C-H (Aromatic) | 3100-3000 (multiple weak bands) | |
| C=C (Aromatic) | ~1600, ~1450 (medium) | |
| CH₂ (Methylene) | ~2900 (medium) |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Benzonitrile | 7.47 (t) | Triplet | 1H | H-para |
| 7.60 (d) | Doublet | 2H | H-meta | |
| 7.64 (d) | Doublet | 2H | H-ortho | |
| Benzoic Acid | 11.67 (s) | Singlet | 1H | COOH |
| 8.20 (d, J=7.2 Hz) | Doublet | 2H | H-ortho | |
| 7.68 (t, J=7.44 Hz) | Triplet | 1H | H-para | |
| 7.54 (t, J=7.92 Hz) | Triplet | 2H | H-meta | |
| Benzylamine | 7.37-7.53 (m) | Multiplet | 5H | Aromatic H |
| 3.99 (s) | Singlet | 2H | CH₂ | |
| 8.64 (s) | Singlet | 2H | NH₂ |
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Benzonitrile | 132.6 | C-ortho |
| 132.0 | C-para | |
| 128.9 | C-meta | |
| 118.6 | C≡N | |
| 112.2 | C-ipso | |
| Benzoic Acid | 172.60 | C=O |
| 133.89 | C-para | |
| 130.28 | C-ortho | |
| 129.39 | C-ipso | |
| 128.55 | C-meta | |
| Benzylamine | 134.31 | C-ipso |
| 129.16 | C-para | |
| 128.69 | C-meta | |
| 128.52 | C-ortho | |
| 42.25 | CH₂ |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| Benzonitrile | 103[7] | 76 ([M-HCN]⁺) |
| Benzoic Acid | 122[8][9] | 105 ([M-OH]⁺), 77 ([M-COOH]⁺, phenyl cation)[8], 51 ([C₄H₃]⁺)[8] |
| Benzylamine | 107[10] | 106 ([M-H]⁺), 91 ([M-NH₂]⁺, tropylium ion), 77 (phenyl cation) |
Experimental Protocols
A generalized methodology for obtaining the spectroscopic data presented is outlined below. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Liquid samples (benzonitrile, benzylamine) were analyzed as a thin film between two potassium bromide (KBr) plates. The solid sample (benzoic acid) was prepared as a KBr pellet by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr plates or a pure KBr pellet was acquired and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Data Acquisition: For ¹H NMR, standard parameters were used. For ¹³C NMR, a proton-decoupled spectrum was acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS):
-
Sample Preparation: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Instrumentation: An electron ionization (EI) mass spectrometer was used.
-
Data Acquisition: The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-300 amu.
Visualizing Chemical Transformations and Analytical Workflow
The following diagrams illustrate the chemical reactions and the general workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzonitrile [webbook.nist.gov]
- 8. homework.study.com [homework.study.com]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzylamine [webbook.nist.gov]
A Comparative Guide to Aromatic Building Blocks: 2,6-Dichloro-4-(trifluoromethyl)benzonitrile vs. 3,4-Dichlorobenzotrifluoride in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. This guide provides a comprehensive comparison of two halogenated aromatic compounds, 2,6-Dichloro-4-(trifluoromethyl)benzonitrile and 3,4-Dichlorobenzotrifluoride, as versatile intermediates in the synthesis of complex organic molecules.
While both molecules feature a dichlorinated benzene ring with a trifluoromethyl group, the presence of a nitrile group in the former versus a trifluoromethyl group in the latter leads to distinct differences in their synthesis, reactivity, and downstream applications. This guide will delve into these differences, supported by available experimental data and plausible synthetic protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while extensive data is available for 3,4-Dichlorobenzotrifluoride, the data for this compound is largely inferred due to its limited commercial availability and literature presence.
| Property | This compound (Inferred) | 3,4-Dichlorobenzotrifluoride |
| CAS Number | Not readily available | 328-84-7 |
| Molecular Formula | C₈H₂Cl₂F₃N | C₇H₃Cl₂F₃ |
| Molecular Weight | ~242.01 g/mol | 215.00 g/mol |
| Appearance | Likely a solid at room temperature | Colorless liquid |
| Boiling Point | Expected to be higher than 3,4-Dichlorobenzotrifluoride | 173-174 °C |
| Melting Point | Expected to be significantly higher than 3,4-Dichlorobenzotrifluoride | -13 to -12 °C |
| Solubility | Likely soluble in common organic solvents | Soluble in common organic solvents |
Synthesis and Production
The synthetic pathways to these two molecules are fundamentally different, reflecting their distinct functional groups.
This compound: A Plausible Synthetic Route via Sandmeyer Reaction
Currently, this compound is not a widely cataloged or commercially available compound. However, a highly plausible and well-established synthetic route would involve the Sandmeyer reaction starting from the readily available 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline is a known intermediate in the agrochemical industry.
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl cyanide through the formation of a diazonium salt intermediate followed by treatment with a cyanide salt, typically copper(I) cyanide.
Caption: Plausible synthetic pathway to this compound.
3,4-Dichlorobenzotrifluoride: Established Industrial Synthesis
In contrast, 3,4-Dichlorobenzotrifluoride is a commercially available compound with well-documented industrial production methods. The primary routes include:
-
Chlorination of 4-Chlorobenzotrifluoride: This is a common method involving the direct chlorination of 4-chlorobenzotrifluoride.[1]
-
Side-chain chlorination and fluorination of 3,4-Dichlorotoluene: This two-step process involves the initial chlorination of the methyl group of 3,4-dichlorotoluene to form 3,4-dichlorobenzotrichloride, followed by a halogen exchange reaction with hydrogen fluoride.[2]
Caption: Established synthetic routes to 3,4-Dichlorobenzotrifluoride.
Reactivity and Applications in Synthesis
The differing functionalities of the nitrile and trifluoromethyl groups confer distinct reactivity profiles and, consequently, different applications in organic synthesis.
This compound: A Gateway to Diverse Functionalities
The nitrile group is a versatile functional handle that can be transformed into a variety of other groups, making this compound a potentially valuable building block for accessing a wide range of derivatives.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: Reduction of the nitrile can yield a primary amine.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
-
Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic systems.
These transformations allow for the introduction of diverse pharmacophores and functional groups, making this benzonitrile an attractive intermediate for drug discovery and agrochemical synthesis.
3,4-Dichlorobenzotrifluoride: A Stable Core for Further Functionalization
3,4-Dichlorobenzotrifluoride is primarily used as a stable aromatic core onto which further functionality can be introduced. The trifluoromethyl group is generally unreactive under many conditions, and the chlorine atoms can be substituted through nucleophilic aromatic substitution (SNA) or participate in cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNA): The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the chlorine atoms by various nucleophiles.
-
Cross-Coupling Reactions: The chloro-substituents can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
Its primary application lies in the synthesis of herbicides and dyes, where the dichlorobenzotrifluoromethyl moiety serves as a key structural component.[3]
Caption: Reactivity comparison of the two aromatic intermediates.
Experimental Protocols
Plausible Experimental Protocol for the Synthesis of this compound
This protocol is based on a standard Sandmeyer reaction and would require optimization.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to be handled with extreme caution)
-
Deionized water
-
Ice
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. If necessary, a small amount of sodium cyanide can be added to aid dissolution, forming a solution of Na[Cu(CN)₂] (handle with extreme caution in a well-ventilated fume hood).
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Summary of Experimental Protocol for the Synthesis of 3,4-Dichlorobenzotrifluoride via Chlorination of 4-Chlorobenzotrifluoride
This protocol is a summary of a common industrial method.[1]
Materials:
-
4-Chlorobenzotrifluoride
-
Chlorine gas (Cl₂)
-
Catalyst (e.g., iron powder, iron(III) chloride)
-
Inert solvent (optional)
Procedure:
-
Reaction Setup:
-
Charge a jacketed glass reactor equipped with a stirrer, gas inlet tube, condenser, and temperature controller with 4-chlorobenzotrifluoride and the catalyst.
-
-
Chlorination:
-
Heat the mixture to the desired reaction temperature (e.g., 50-70 °C).
-
Bubble dry chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion is achieved.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the flow of chlorine gas and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl gas.
-
Filter the crude product to remove the catalyst.
-
Purify the product by vacuum distillation to obtain high-purity 3,4-Dichlorobenzotrifluoride.
-
Conclusion
-
3,4-Dichlorobenzotrifluoride is a commercially available and cost-effective starting material that provides a stable aromatic core. Its utility lies in the functionalization of the aromatic ring through substitution of its chlorine atoms.
For researchers in drug development and agrochemical synthesis, the potential of this compound as a precursor to a wide array of novel compounds makes it an intriguing, albeit less explored, option. In contrast, 3,4-Dichlorobenzotrifluoride remains a reliable and well-established intermediate for the synthesis of molecules containing the dichlorobenzotrifluoromethyl scaffold. This guide provides the foundational information to aid in the strategic selection of these important synthetic intermediates.
References
A Comparative Guide to the Efficacy of Oxidizing Agents in Thiopyrazole Conversion
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of thiopyrazoles to their corresponding sulfoxides and sulfones is a critical transformation in medicinal chemistry, as the oxidation state of the sulfur atom can significantly modulate the pharmacological properties of these heterocyclic compounds. This guide provides an objective comparison of the efficacy of three common oxidizing agents—meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (KMnO₄)—for the conversion of a model thiopyrazole substrate, 4-(phenylthio)-1,3-diphenyl-1H-pyrazole. The information presented is collated from established synthetic methodologies for the oxidation of aryl sulfides, providing a representative comparison to guide the selection of the most appropriate oxidizing agent and reaction conditions for achieving the desired oxidation state with optimal yields.
Comparison of Oxidizing Agent Performance
The choice of oxidizing agent and reaction conditions dictates the selective formation of either the thiopyrazole sulfoxide or the thiopyrazole sulfone. The following table summarizes the expected performance of m-CPBA, hydrogen peroxide, and potassium permanganate in the oxidation of 4-(phenylthio)-1,3-diphenyl-1H-pyrazole.
| Oxidizing Agent | Target Product | Stoichiometry (Oxidant:Substrate) | Temperature | Reaction Time | Typical Yield |
| m-CPBA | Sulfoxide | 1.2 : 1 | 0 °C | 1 - 2 hours | 85 - 95%[1] |
| m-CPBA | Sulfone | 2.2 : 1 | 35 °C | 1 - 3 hours | 80 - 90%[1] |
| Hydrogen Peroxide (30% aq.) | Sulfoxide | 4 : 1 | Room Temp. | 2 - 4 hours | 90 - 99%[2] |
| Potassium Permanganate | Sulfone | 2.5 : 1 | Room Temp. | 0.5 - 1 hour | >90%[3] |
Reaction Pathways and Experimental Workflow
The oxidation of thiopyrazoles proceeds sequentially, with the sulfoxide being an intermediate in the formation of the sulfone. The selectivity for one product over the other is controlled by the stoichiometry of the oxidizing agent and the reaction temperature.
Caption: General reaction pathway for the oxidation of thiopyrazoles.
A typical experimental workflow for the oxidation of a thiopyrazole substrate is outlined below. This workflow includes the reaction setup, monitoring, and product isolation steps.
Caption: A generalized experimental workflow for thiopyrazole oxidation.
Detailed Experimental Protocols
The following protocols are representative methods for the selective oxidation of a model substrate, 4-(phenylthio)-1,3-diphenyl-1H-pyrazole, to its corresponding sulfoxide or sulfone using the discussed oxidizing agents.
Selective Oxidation to Sulfoxide using m-CPBA[1]
-
Materials: 4-(phenylthio)-1,3-diphenyl-1H-pyrazole (1.0 mmol), m-CPBA (77%, 1.2 mmol), dichloromethane (DCM, 20 mL).
-
Procedure:
-
Dissolve the thiopyrazole in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-diphenyl-4-(phenylsulfinyl)-1H-pyrazole.
-
Selective Oxidation to Sulfone using m-CPBA[1]
-
Materials: 4-(phenylthio)-1,3-diphenyl-1H-pyrazole (1.0 mmol), m-CPBA (77%, 2.2 mmol), tetrahydrofuran (THF, 10 mL).
-
Procedure:
-
Dissolve the thiopyrazole in THF in a round-bottom flask.
-
Add m-CPBA in one portion at room temperature.
-
Heat the reaction mixture to 35 °C and stir.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography to yield 1,3-diphenyl-4-(phenylsulfonyl)-1H-pyrazole.
-
Selective Oxidation to Sulfoxide using Hydrogen Peroxide[2]
-
Materials: 4-(phenylthio)-1,3-diphenyl-1H-pyrazole (2.0 mmol), glacial acetic acid (2 mL), 30% aqueous hydrogen peroxide (8.0 mmol).
-
Procedure:
-
Dissolve the thiopyrazole in glacial acetic acid in a round-bottom flask.
-
Slowly add the 30% aqueous hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After completion (typically 2-4 hours), neutralize the solution with a 4 M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure sulfoxide.
-
Oxidation to Sulfone using Potassium Permanganate[3]
-
Materials: 4-(phenylthio)-1,3-diphenyl-1H-pyrazole (2.0 mmol), potassium permanganate (5.0 mmol), copper(II) sulfate pentahydrate, water, and acetonitrile.
-
Procedure:
-
Prepare the oxidizing agent by dissolving potassium permanganate and copper(II) sulfate pentahydrate in water and then evaporating the water to obtain KMnO₄ supported on CuSO₄·5H₂O.
-
In a solvent-free reaction, grind the thiopyrazole with the prepared potassium permanganate reagent.
-
Alternatively, dissolve the thiopyrazole in a mixture of acetonitrile and water.
-
Add the potassium permanganate reagent to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC; the reaction is typically rapid (0.5-1 hour).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Extract the filtrate with an organic solvent, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product to yield the sulfone.
-
Conclusion
The oxidation of thiopyrazoles can be effectively controlled to yield either the corresponding sulfoxides or sulfones by careful selection of the oxidizing agent and reaction conditions. For the selective synthesis of thiopyrazole sulfoxides , hydrogen peroxide in acetic acid offers a green and high-yielding method, while m-CPBA at 0 °C provides excellent selectivity and high yields. For the preparation of thiopyrazole sulfones , both m-CPBA at elevated temperatures and potassium permanganate are highly effective, with potassium permanganate offering a rapid and often higher-yielding alternative. The choice of method will depend on the specific substrate, desired selectivity, and considerations for green chemistry principles.
References
Safety Operating Guide
Navigating the Disposal of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the presence of halogenated and nitrile functional groups, this compound is classified as hazardous waste and requires specific handling and disposal procedures.
This guide offers a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous chemical structures, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be conducted within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
All handling and segregation of this chemical waste must be performed in a well-ventilated area, preferably within a designated chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended disposal method for chlorinated organic compounds like this compound is incineration by a licensed hazardous waste management facility.[1] Meticulous segregation of waste at the source is a critical aspect of proper disposal.
Step 1: Waste Classification
This compound must be classified as Halogenated Organic Waste . The presence of chlorine atoms necessitates this classification. It is crucial to never mix halogenated waste with non-halogenated waste, as this can lead to improper disposal and increased costs.
Step 2: Waste Segregation and Collection
-
Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, specifically labeled for "Halogenated Organic Waste."
-
Collect All Contaminated Materials: Place the chemical, whether in solid or solution form, into the designated container. This includes any contaminated disposable items such as weighing paper, pipette tips, and grossly contaminated gloves.[1]
Step 3: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., harmful/irritant).
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory.
-
Secondary Containment: The waste container must be kept within a secondary containment bin or tray to mitigate the impact of any potential leaks.
-
Container Integrity: Keep the container tightly sealed at all times, except when adding waste. Do not overfill the container; a general rule is to not exceed 90% of the container's capacity.
Step 5: Arranging for Disposal
Once the container is full or has been stored for the maximum allowable time according to your institution's policies (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [1] |
| Waste Container Fill Level | Do not exceed 90% of the container's total volume. | [1] |
| Aqueous Solution pH | If mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5. | [1] |
| Storage Time Limit (SAA) | Varies by institution, often a maximum of 90 days. | [1] |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound were found in the provided search results. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[2] The recommended disposal method remains incineration by a licensed facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dichloro-4-(trifluoromethyl)benzonitrile was not publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, including other chlorinated and trifluoromethylated benzonitriles. It is imperative to handle this chemical with extreme caution and to consult with a certified safety professional before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| Scenario | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Routine Laboratory Use (in a chemical fume hood) | Chemical safety goggles or safety glasses with side shields. | Nitrile rubber gloves, standard laboratory coat. | Not generally required when handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical safety goggles and a face shield. | Nitrile rubber gloves, laboratory coat, and a chemical-resistant apron. | A NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended. |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves (nitrile rubber), chemical-resistant suit or apron, and appropriate footwear. | A NIOSH/MSHA approved self-contained breathing apparatus (SCBA) or a supplied-air respirator.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Ensure that a certified chemical fume hood is available and functioning correctly.
- Locate and verify the functionality of the nearest eyewash station and safety shower.[4]
- Don the appropriate PPE as specified in the table above.
2. Handling the Chemical:
- All handling of this compound should be conducted within a chemical fume hood.[5]
- Avoid the formation of dust and aerosols.
- Keep the container tightly closed when not in use.
- Avoid contact with skin, eyes, and clothing.[5]
- Do not eat, drink, or smoke in the handling area.[5]
- Wash hands thoroughly after handling.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Keep the container tightly sealed and store in a locked cabinet.[6]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| In case of Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan
Dispose of this chemical and its container as hazardous waste in accordance with all local, state, and federal regulations.
1. Waste Classification:
- This material should be classified as halogenated organic waste.
2. Waste Collection:
- Use a designated, leak-proof, and clearly labeled container for halogenated organic waste.
- Do not mix with non-halogenated waste.
- Collect any contaminated disposables (e.g., gloves, weighing paper) in the same designated waste container.
3. Container Management:
- Keep the waste container closed at all times except when adding waste.
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Ensure the waste container is within a secondary containment bin.
4. Disposal of Empty Containers:
- Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
- Dispose of the rinsate as halogenated organic waste.
- Deface the label on the empty container before disposal.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
